"2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" CAS 1492-27-9 properties
Properties, Metabolic Significance, and Analytical Methodologies Executive Summary & Nomenclature Clarification The compound registered under CAS 1492-27-9 is universally recognized in biochemical and clinical literature...
Author: BenchChem Technical Support Team. Date: March 2026
Properties, Metabolic Significance, and Analytical Methodologies
Executive Summary & Nomenclature Clarification
The compound registered under CAS 1492-27-9 is universally recognized in biochemical and clinical literature as Decanoylcarnitine (also known as O-decanoylcarnitine or Decanoyl-DL-carnitine) . However, in certain commercial chemical databases, it is listed under the algorithmic misnomer "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" .
Scientific Correction: The systematic IUPAC name for this structure is 3-decanoyloxy-4-(trimethylazaniumyl)butanoate. The misnomer likely arises from an automated parser incorrectly fusing the 10-carbon decanoyl chain and the 2-carbon acetate backbone of the carnitine moiety into a non-existent "dodecanoate" (12-carbon) parent chain. For the remainder of this technical whitepaper, the compound will be referred to by its scientifically accurate and clinically relevant name: Decanoylcarnitine.
Physicochemical Properties
Decanoylcarnitine is a medium-chain acylcarnitine. Its amphiphilic nature allows it to traverse mitochondrial membranes via specific translocases, a property essential to its biological function and accumulation profile.
Decanoylcarnitine is a critical diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the most common inborn error of fatty acid metabolism .
Mechanistic Causality:
Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step in the mitochondrial beta-oxidation of medium-chain fatty acids (C6-C12). When this enzyme is deficient (typically due to the c.985A>G mutation in the ACADM gene), medium-chain acyl-CoAs accumulate in the mitochondrial matrix. If left unchecked, this accumulation would sequester all available Coenzyme A (CoA), halting the Krebs cycle and causing catastrophic metabolic failure.
To prevent CoA depletion, a physiological failsafe is triggered. Carnitine Palmitoyltransferase II (CPT II) and Carnitine O-Octanoyltransferase (CROT) shunt these accumulating acyl groups onto L-carnitine. This transesterification forms medium-chain acylcarnitines—specifically octanoylcarnitine (C8) and decanoylcarnitine (C10)—which are subsequently exported from the mitochondria into the bloodstream.
Metabolic shunt pathway causing Decanoylcarnitine accumulation during MCAD deficiency.
Diagnostic & Prognostic Biomarker Utility
Newborn Screening (NBS):
Decanoylcarnitine (C10) is a primary analyte in tandem mass spectrometry (MS/MS) newborn screening panels. While C8 is the primary marker for MCADD, the C8/C10 ratio is critical. A highly elevated C8/C10 ratio differentiates true MCADD from false positives or heterozygous carrier status, ensuring diagnostic specificity .
Emerging Cardiovascular Utility:
Recent metabolomic profiling has identified elevated medium-chain acylcarnitines, including decanoylcarnitine, as independent predictive biomarkers for cardioembolic stroke and coronary artery disease . The accumulation of C10 in these cohorts reflects mitochondrial dysfunction and impaired fatty acid oxidation within ischemic cardiac tissue, highlighting its utility beyond pediatric genetics.
Standardized Analytical Protocol: Mass Spectrometry of DBS
To ensure a self-validating analytical system, the quantification of Decanoylcarnitine from Dried Blood Spots (DBS) relies on Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) utilizing stable isotope dilution .
Methodology & Causality:
Sample Preparation: Punch a standard 3.2 mm (1/8 inch) disc from the DBS card into a microtiter plate. Causality: Standardizes the blood volume (~3.2 µL) for quantitative reproducibility.
Extraction & Internal Standardization: Add 100 µL of extraction solvent (80% methanol or acetonitrile) spiked with a known concentration of isotopically labeled internal standard (e.g., d3-decanoylcarnitine). Causality: Adding the internal standard before extraction creates a self-validating system; any loss of analyte during extraction or suppression during ionization is proportionally mirrored by the internal standard, allowing for dynamic signal correction.
Incubation: Shake the plate at 45°C for 45 minutes to ensure complete elution of acylcarnitines from the cellulose matrix.
Evaporation: Transfer the eluate to a new plate and evaporate to dryness under a gentle nitrogen stream at 50°C.
Derivatization (Optional but Recommended): Add 50 µL of 3 N n-butanol in HCl and incubate at 65°C for 20 minutes, followed by evaporation. Causality: Butylation of the carboxylic acid group increases the molecule's hydrophobicity, significantly enhancing electrospray ionization (ESI) efficiency. It also shifts the precursor mass by +56 Da, moving the target analytes out of the low-mass chemical noise region.
Reconstitution: Reconstitute in 100 µL of 50:50 acetonitrile/water containing 0.02% formic acid.
MS/MS Analysis: Analyze via FIA-MS/MS in positive ion mode using Multiple Reaction Monitoring (MRM). Causality: For butylated decanoylcarnitine, the MRM transition is m/z 372.2 → 85.0. The m/z 85.0 product ion (+CH2-CH=CH-COOH) is the signature fragment of the carnitine backbone, ensuring absolute structural specificity.
High-throughput FIA-MS/MS workflow for Decanoylcarnitine quantification from DBS.
References
National Center for Biotechnology Information (PubChem). "Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190". PubChem Database. URL:[Link]
International Journal of Molecular Sciences (MDPI). "Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots". URL:[Link]
Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). "Medium-Chain Acylcarnitines Are Associated With Cardioembolic Stroke and Stroke Recurrence". URL:[Link]
Exploratory
An In-depth Technical Guide to the Biological Function and Analysis of 3-Oxododecanoylcarnitine
Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Situating a Niche Metabolite in Core Metabolism The compound "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" is more systemati...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Situating a Niche Metabolite in Core Metabolism
The compound "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" is more systematically recognized in biochemical literature and databases as 3-Oxododecanoylcarnitine . While direct, extensive research on this specific acylcarnitine is limited, its chemical structure immediately places it as a critical intermediate in the mitochondrial β-oxidation of dodecanoic acid (a 12-carbon saturated fatty acid). This guide, therefore, elucidates the biological function of 3-oxododecanoylcarnitine by grounding it in the well-established principles of fatty acid oxidation (FAO), the carnitine shuttle system, and the analytical methodologies used to investigate these pathways. We will explore its transient but vital role, its clinical relevance as a biomarker, and the experimental frameworks required for its study.
Part 1: The Molecular Identity and Endogenous Synthesis
3-Oxododecanoylcarnitine is an ester of L-carnitine and 3-oxododecanoic acid. L-carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine, is indispensable for cellular energy metabolism.[1] Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1][2][3]
The formation of 3-oxododecanoylcarnitine is intrinsically linked to the catabolism of dodecanoylcarnitine. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. These are then converted to acylcarnitines by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane.[2][4] Dodecanoylcarnitine is subsequently transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT).[2][4] Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts it back to dodecanoyl-CoA, which then enters the β-oxidation spiral.
3-Oxododecanoyl-CoA is the direct precursor to 3-oxododecanoylcarnitine and is formed during the third step of the β-oxidation cycle of dodecanoyl-CoA. While the primary fate of 3-oxododecanoyl-CoA is cleavage into decanoyl-CoA and acetyl-CoA, the reversible nature of the CPT2 enzyme allows for the formation of 3-oxododecanoylcarnitine, especially under conditions of metabolic stress or enzymatic defects where β-oxidation intermediates may accumulate.
The Carnitine Biosynthesis Pathway
The availability of L-carnitine is a prerequisite for the formation of all acylcarnitines. Its endogenous synthesis is a multi-step enzymatic process.[5]
Nε-trimethyllysine Hydroxylase (TMLHE): This mitochondrial enzyme catalyzes the first step, converting trimethyllysine (TML) to 3-hydroxy-Nε-trimethyllysine (HTML).[2][6] This step requires Fe(II), 2-oxoglutarate, and ascorbate as cofactors.[6]
3-hydroxy-Nε-trimethyllysine Aldolase (HTMLA): HTML is cleaved into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[2][5]
4-N-trimethylaminobutyraldehyde Dehydrogenase (ALDH9A1): TMABA is oxidized to form γ-butyrobetaine (GBB).[2][5]
γ-butyrobetaine Hydroxylase (BBOX1): The final step involves the hydroxylation of GBB to produce L-carnitine.[2][5][7]
Part 2: Core Biological Function in Fatty Acid β-Oxidation
The central role of 3-oxododecanoylcarnitine is as a metabolic intermediate within the mitochondrial matrix. Its existence is a direct consequence of the β-oxidation of dodecanoyl-CoA, a medium-chain fatty acid. The process is a four-step spiral that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond.
Hydration: Enoyl-CoA hydratase adds a water molecule.
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming 3-oxoacyl-CoA (in this case, 3-oxododecanoyl-CoA).
Thiolysis: β-ketothiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.
3-oxododecanoylcarnitine represents a "snapshot" of the third step of this process, esterified to carnitine. This can occur when the flux through β-oxidation is altered, leading to an accumulation of intermediates. The pool of acylcarnitines, including 3-oxododecanoylcarnitine, is in equilibrium with the acyl-CoA pool and serves several functions:
Metabolic Buffering: Acylcarnitines can act as a buffer for excess acyl-CoA groups, freeing up coenzyme A (CoA) for other essential reactions, such as the Krebs cycle.[8]
Cellular Transport: They can be transported out of the mitochondria and even out of the cell, which can be a mechanism to remove excess or potentially toxic fatty acid intermediates.[3]
Diagnostic Biomarker: The profile of acylcarnitines in blood and urine is a powerful diagnostic tool for inborn errors of metabolism. Elevated levels of specific acylcarnitines can pinpoint defects in specific enzymes of the β-oxidation pathway.
Caption: Formation of 3-Oxododecanoylcarnitine as an intermediate.
Part 3: Experimental Protocols for Analysis
The study of 3-oxododecanoylcarnitine relies on sensitive analytical techniques capable of detecting and quantifying acylcarnitines in complex biological matrices like plasma, serum, or tissue homogenates.[9][10] The gold-standard method is tandem mass spectrometry (MS/MS).
Protocol: Quantification of Acylcarnitines by Tandem Mass Spectrometry
This protocol provides a general framework. Optimization of parameters for the specific analyte (3-oxododecanoylcarnitine) and the mass spectrometer model is essential.
1. Sample Preparation (from Plasma)
Objective: To extract acylcarnitines and remove interfering proteins and salts.
Materials: Plasma sample, internal standard solution (containing a stable isotope-labeled carnitine, e.g., d3-carnitine, and various isotope-labeled acylcarnitines), methanol, acetonitrile.
Procedure:
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
Add 200 µL of the internal standard solution in methanol. This solution serves to precipitate proteins and provide a reference for quantification.
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. Chromatographic Separation (Optional but Recommended)
Objective: To separate isomers and remove matrix effects before MS detection. While traditional newborn screening uses flow injection analysis, liquid chromatography (LC) provides superior specificity.
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C8 or C18 reversed-phase column.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from low to high organic phase (e.g., 20% B to 95% B over 10 minutes) is used to elute acylcarnitines of varying chain lengths.
3. Mass Spectrometry Detection
Objective: To specifically detect and quantify 3-oxododecanoylcarnitine based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Instrument: A triple quadrupole tandem mass spectrometer.
Analysis Mode: Precursor ion scan or Multiple Reaction Monitoring (MRM). For acylcarnitines, a precursor ion scan for m/z 85 (corresponding to the fragmented carnitine moiety) is a common screening method. For targeted quantification, MRM is superior.
MRM Transition for 3-Oxododecanoylcarnitine:
Precursor Ion (Q1): 358.3 m/z ([M+H]⁺)
Product Ion (Q3): 85.1 m/z (fragment of the carnitine headgroup)
Note: The exact mass may vary slightly based on instrument calibration.
Data Analysis: The concentration of 3-oxododecanoylcarnitine is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Caption: Workflow for acylcarnitine analysis by LC-MS/MS.
Part 4: Clinical and Research Significance
The measurement of 3-oxododecanoylcarnitine, as part of a broader acylcarnitine profile, is primarily of interest in the diagnosis and monitoring of inherited metabolic disorders. Specifically, its elevation could be indicative of a defect in one of the enzymes of the β-oxidation spiral that acts on medium-chain acyl-CoAs, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, although C8 (octanoyl) carnitine is the primary marker for this condition. More specifically, it could point towards a defect in 3-hydroxyacyl-CoA dehydrogenase or β-ketothiolase.
In a research context, profiling intermediates like 3-oxododecanoylcarnitine can provide high-resolution insights into metabolic flux. This is relevant in studies of:
Metabolic Syndrome and Type 2 Diabetes: Where fatty acid metabolism is often dysregulated.
Cardiomyopathy and Heart Failure: The heart relies heavily on fatty acid oxidation for energy, and disruptions in this pathway are implicated in cardiac dysfunction.[4]
Drug Development: Investigating how candidate drugs impact mitochondrial function and fatty acid metabolism.
Quantitative Data Summary
While specific kinetic data for enzymes acting on 3-oxododecanoylcarnitine are not widely published, we can summarize the key molecular weights and mass spectrometry transitions for its targeted analysis.
Compound
Abbreviation
Molecular Formula
Monoisotopic Mass (Da)
[M+H]⁺ (m/z)
MS/MS Product Ion (m/z)
L-Carnitine
C0
C₇H₁₅NO₃
161.1052
162.1
85.1, 60.1
Dodecanoylcarnitine
C12
C₁₉H₃₇NO₄
343.2723
344.3
85.1
3-Oxododecanoylcarnitine
C12-Keto
C₁₉H₃₅NO₅
357.2515
358.3
85.1
Conclusion
3-Oxododecanoylcarnitine, while not a widely studied molecule in isolation, holds a defined and significant position as an intermediate in mitochondrial fatty acid β-oxidation. Understanding its formation, function, and analysis provides a window into the intricate regulation of cellular energy metabolism. For researchers in drug development and metabolic diseases, the ability to accurately profile such specific acylcarnitines is a crucial tool for diagnosing pathology and elucidating mechanisms of metabolic control and dysregulation. The methodologies outlined herein provide a robust framework for the investigation of this and other key metabolites in the critical pathways of life.
Magida, J. et al. (2025). Mitochondrial control of fuel switching via carnitine biosynthesis. Journal of Cell Biology. [Link]
Hoppel, C. L. et al. (1977). Carnitine biosynthesis. Hydroxylation of N6-trimethyl-lysine to 3-hydroxy-N6-trimethyl-lysine. The Journal of Biological Chemistry. [Link]
Leśniak, R. K. et al. (2019). Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase. Chemical Science. [Link]
Kainz, K. et al. (2022). Metabolic Pathways of Acylcarnitine Synthesis. International Journal of Molecular Sciences. [Link]
Kodym, A. et al. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Current Pharmaceutical Analysis. [Link]
Kerner, J. & Hoppel, C. L. (2005). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. Analytical Biochemistry. [Link]
Zimmerman, C. N. & Sharer, J. D. (2019). Analytical Methods for Quantitative Plasma Carnitine Determination. Current Protocols in Human Genetics. [Link]
Adeva-Andany, M. M. et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]
Naidu, M. et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry. [Link]
Virmani, M. A. & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International Journal of Molecular Sciences. [Link]
Foster, D. W. (2012). The Role of the Carnitine System in Human Metabolism. Annals of the New York Academy of Sciences. [Link]
Virmani, A. & Pinto, L. (2021). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules. [Link]
Navigating the Crossroads of Fatty Acid Metabolism: A Technical Guide to the Metabolic Role and Analysis of Dodecanoylcarnitine and its β-Oxidation Intermediates
For Researchers, Scientists, and Drug Development Professionals Abstract The catabolism of medium-chain fatty acids is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or metabolic str...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of medium-chain fatty acids is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or metabolic stress. Dodecanoylcarnitine, a 12-carbon acylcarnitine, serves as a critical transport shuttle for its cognate fatty acid into the mitochondrial matrix, the site of β-oxidation. The subsequent enzymatic cascade generates a series of metabolic intermediates, including 3-hydroxydodecanoylcarnitine and 3-oxododecanoylcarnitine, which are not only pivotal for energy production but also serve as crucial biomarkers for a class of inherited metabolic disorders. This technical guide provides an in-depth exploration of the metabolic role of dodecanoylcarnitine and its β-oxidation intermediates, the clinical implications of their dysregulation, and detailed methodologies for their analysis.
Introduction: The Central Role of Acylcarnitines in Fatty Acid Metabolism
Fatty acids represent a highly efficient energy reserve in mammals. Their catabolism, through the process of β-oxidation, yields a substantial amount of ATP. However, the inner mitochondrial membrane is impermeable to long- and medium-chain fatty acids. The carnitine shuttle system, a multi-enzyme process, facilitates the transport of these fatty acids into the mitochondrial matrix. Dodecanoylcarnitine is a key player in this process, representing the esterified form of dodecanoic acid (a 12-carbon saturated fatty acid) and carnitine. Its primary role is to be transported across the inner mitochondrial membrane in exchange for free carnitine, thereby delivering the dodecanoyl-moiety for subsequent β-oxidation.
The molecule initially described as "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" is understood to be an intermediate in the β-oxidation of dodecanoylcarnitine, with the name likely being a non-standard descriptor for a 3-hydroxy or 3-oxo derivative. This guide will focus on the established nomenclature and metabolic roles of these critical intermediates.
The Mitochondrial β-Oxidation of Dodecanoyl-CoA: A Stepwise Enzymatic Cascade
Once inside the mitochondrial matrix, dodecanoylcarnitine is converted to dodecanoyl-CoA by carnitine palmitoyltransferase II (CPT II). Dodecanoyl-CoA then enters the β-oxidation spiral, a four-step process that sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Enzyme: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a flavoprotein that exhibits substrate specificity for acyl-CoAs with chain lengths of 6 to 12 carbons.[1]
Reaction: MCAD catalyzes the formation of a double bond between the α (C2) and β (C3) carbons of dodecanoyl-CoA, yielding trans-Δ²-dodecenoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂.[2][3][4]
Step 2: Hydration by Enoyl-CoA Hydratase
Enzyme: Enoyl-CoA hydratase adds a water molecule across the newly formed double bond of trans-Δ²-dodecenoyl-CoA.[2][4]
Reaction: This hydration results in the formation of L-3-hydroxydodecanoyl-CoA.[2][3]
Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase
Enzyme: Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) catalyzes the oxidation of the hydroxyl group at the β-carbon.[5][6]
Reaction: L-3-hydroxydodecanoyl-CoA is oxidized to 3-oxododecanoyl-CoA (also known as β-ketododecanoyl-CoA). This step is linked to the reduction of NAD⁺ to NADH.[2][4][7]
Step 4: Thiolytic Cleavage by β-Ketothiolase
Enzyme: β-Ketothiolase mediates the final step of the cycle.
Reaction: This enzyme catalyzes the cleavage of the Cα-Cβ bond in 3-oxododecanoyl-CoA by a molecule of coenzyme A. The products are a two-carbon acetyl-CoA molecule and a ten-carbon acyl-CoA (decanoyl-CoA).[8][9]
The newly formed decanoyl-CoA then re-enters the β-oxidation spiral, and the process continues until the entire fatty acyl chain is converted to acetyl-CoA molecules.
Caption: Figure 1: Mitochondrial β-oxidation of Dodecanoylcarnitine.
Clinical Significance: Intermediates as Biomarkers for Inborn Errors of Metabolism
Deficiencies in the enzymes of the β-oxidation pathway lead to a group of genetic disorders known as fatty acid oxidation disorders (FAODs). These conditions result in an inability to properly metabolize fatty acids, leading to energy deficiency and the accumulation of toxic intermediates.
MCADD is one of the most common FAODs and is caused by mutations in the ACADM gene.[10] A deficiency in MCAD activity leads to a blockage in the first step of β-oxidation for medium-chain fatty acids. This results in the accumulation of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines.
Biochemical Profile in MCADD:
Metabolite
Expected Level in MCADD
Clinical Significance
Dodecanoylcarnitine (C12)
Elevated
Indicates impaired metabolism of medium-to-long chain fatty acids.
Accumulation of shorter medium-chain acylcarnitines.
Decanoylcarnitine (C10)
Elevated
Another key indicator of MCADD.
C8/C10 Ratio
Elevated
A key diagnostic ratio used in newborn screening.[11]
3-Hydroxydodecanoylcarnitine
Normal to Low
Production is downstream of the MCAD block.
The accumulation of these acylcarnitines can be detected in blood and urine, making them invaluable biomarkers for newborn screening and the diagnosis of MCADD. Early detection and dietary management are crucial to prevent life-threatening metabolic crises.
Experimental Protocols: Analysis of Acylcarnitines by Tandem Mass Spectrometry (LC-MS/MS)
The analysis of acylcarnitine profiles is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput, making it ideal for newborn screening programs.
Protocol for Acylcarnitine Analysis from Dried Blood Spots (DBS)
4.1. Sample Preparation
Punching: A 3.2 mm disc is punched from a dried blood spot and placed into a well of a 96-well microplate.[12]
Extraction: 100-200 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (for each class of acylcarnitine) is added to each well.[12][13]
Incubation: The plate is incubated at room temperature for 30 minutes with gentle shaking to facilitate the extraction of acylcarnitines.[12][13]
Supernatant Transfer and Drying: The supernatant is transferred to a new 96-well plate and dried under a stream of warm air or nitrogen.[12][13]
Derivatization: The dried extract is derivatized by adding 60-100 µL of butanolic-HCl and incubating at 60°C for 30 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[12][13]
Final Drying and Reconstitution: The derivatized sample is dried again and then reconstituted in 100-200 µL of the initial mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.[12][13]
Caption: Figure 2: Workflow for DBS sample preparation.
4.2. LC-MS/MS Parameters
Chromatography: A reverse-phase C18 column is typically used for the separation of acylcarnitines. A rapid gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid and ammonium acetate, is employed.[14]
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.
Precursor Ion Scan: For screening, a precursor ion scan for m/z 85 is often used. The fragmentation of all acylcarnitines produces a characteristic product ion at m/z 85, corresponding to the carnitine moiety.
Multiple Reaction Monitoring (MRM): For quantification, MRM is used. Specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored.[12]
4.3. Data Interpretation
The concentrations of individual acylcarnitines are calculated by comparing the peak area of the analyte to that of its stable isotope-labeled internal standard. The resulting acylcarnitine profile is then compared to age-matched reference ranges. Elevated levels of specific acylcarnitines or abnormal ratios between them are indicative of a potential FAOD.[15] For example, a significantly elevated C8 level and a high C8/C10 ratio are highly suggestive of MCADD.[11][16]
Conclusion and Future Directions
The metabolic pathway of dodecanoylcarnitine and its β-oxidation intermediates is a critical component of cellular energy metabolism. The study of these molecules has profound implications for the diagnosis and management of inborn errors of metabolism. Tandem mass spectrometry has revolutionized the field, enabling high-throughput screening and early detection of conditions like MCADD, significantly improving patient outcomes.
Future research in this area will likely focus on:
Expanding the panel of biomarkers: Investigating the role of other downstream metabolites and lipid species to improve the diagnostic accuracy and prognostic value of metabolic profiling.
Therapeutic interventions: Developing novel therapeutic strategies for FAODs that go beyond dietary management, potentially targeting the underlying enzymatic defects.
Understanding the broader metabolic impact: Elucidating the systemic effects of acylcarnitine accumulation on other metabolic pathways and cellular processes.
This guide provides a foundational understanding of the metabolic significance of dodecanoylcarnitine and its derivatives. For researchers and clinicians in the field, a deep appreciation of this pathway is essential for advancing our knowledge of metabolic diseases and developing improved diagnostic and therapeutic tools.
References
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Fiveable. (2025). β-ketothiolase: Organic Chemistry Study Guide. Available at: [Link]
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Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]
RECIPE Chemicals + Instruments GmbH. (n.d.). Amino Acids and Acylcarnitine in Dried Blood Spots. Available at: [Link]
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS journal, 272(19), 4875–4883. Available at: [Link]
Wikipedia. (n.d.). Beta oxidation. Available at: [Link]
Al-Sherehi, A., et al. (2018). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Endocrinology, 159(1), 127-141. Available at: [Link]
Newborn Screening, HRSA. (2025). 3-hydroxyacyl-CoA dehydrogenase deficiency. Available at: [Link]
Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 54(1), 281–289. Available at: [Link]
Wikipedia. (n.d.). Acyl-CoA dehydrogenase. Available at: [Link]
Zhang, Y., et al. (2021). Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients. Frontiers in Pediatrics, 9, 706913. Available at: [Link]
Reactome. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA. Available at: [Link]
UniProt. (n.d.). Hydroxyacyl-coenzyme A dehydrogenase, mitochondrial - Homo sapiens (Human). Available at: [Link]
Baragetti, A., et al. (2021). Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Frontiers in Cardiovascular Medicine, 8, 742121. Available at: [Link]
Saudubray, J. M., et al. (2012). Interpretation of Acylcarnitine Analysis Results. Oxford Academic. Available at: [Link]
Magnes, C., et al. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]
Vockley, J., & Singh, R. H. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Available at: [Link]
Fillmore, N., et al. (2019). Fatty Acid beta-Oxidation. AOCS. Available at: [Link]
Morris, A. A. (2010). How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. Archives of Disease in Childhood - Education and Practice Edition, 95(5), 151-156. Available at: [Link]
Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113. Available at: [Link]
Pajares, S., et al. (2025). Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges. Journal of Medical Biochemistry. Available at: [Link]
Houten, S. M., et al. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual review of physiology, 78, 23–44. Available at: [Link]
Toomer, D. K., & Vockley, J. (2014). Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase. Scientific reports, 4, 6223. Available at: [Link]
Ciavardelli, D., et al. (2015). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Journal of pediatric endocrinology & metabolism, 28(9-10), 1089–1097. Available at: [Link]
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469–477. Available at: [Link]
MCAD-Deficiency with Severe Neonatal Onset, Fatal Outcome and Normal Acylcarnitine Profile. (2017). Genes, 8(8), 205. Available at: [Link]
Kuno, T., et al. (2001). Molecular evolution and substrate specificity of acyl-CoA dehydrogenases: chimaeric "medium/long' chain-specific enzyme from medium-chain acyl-CoA dehydrogenase. Biochemical and biophysical research communications, 285(3), 659–665. Available at: [Link]
Gillingham, M. B., et al. (2025). Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD). Journal of inherited metabolic disease. Available at: [Link]
Akdeniz, O., et al. (2018). Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases. The Turkish journal of pediatrics, 60(3), 333–337. Available at: [Link]
Tamaoki, H., et al. (2009). FT-IR Spectroscopic Studies on the Molecular Mechanism for Substrate Specificity/Activation of Medium-Chain Acyl-CoA Dehydrogenase. The Journal of Biochemistry, 146(3), 391–399. Available at: [Link]
FEBS Network. (n.d.). Acylcarnitines in health and disease. Available at: [Link]
Ciavardelli, D., et al. (2015). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborn. Journal of Pediatric Endocrinology and Metabolism, 28(9-10), 1089-1097. Available at: [Link]
Zhang, Y., et al. (2022). Acylcarnitines: Can They Be Biomarkers of Diabetic Nephropathy?. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 15, 291-303. Available at: [Link]
Ribes, A. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. Available at: [Link]
"2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" discovery and history
An In-depth Technical Guide to the Discovery, Synthesis, and Analysis of Acylcarnitines A Note on the Topic: "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" Initial database searches for "2-(1-Hydroxy-2-trimet...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery, Synthesis, and Analysis of Acylcarnitines
A Note on the Topic: "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate"
Initial database searches for "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" did not yield significant results in peer-reviewed scientific literature. This suggests that the compound is either hypothetical or not widely studied. The chemical name implies a carnitine-like moiety attached at the alpha-carbon (position 2) of a 3-oxo-dodecanoate backbone. While chemically conceivable, this structure does not align with the well-established biological role of carnitine, which involves the esterification of its hydroxyl group with the carboxyl group of fatty acids.
Therefore, this guide will focus on the extensively researched and biologically crucial class of molecules to which the queried compound is conceptually related: Acylcarnitines . These are esters of L-carnitine and fatty acids, central to cellular energy metabolism. This guide provides a comprehensive overview of their discovery, history, biological significance, and the key methodologies used by researchers for their synthesis and analysis.
Part 1: The Discovery and Historical Context of L-Carnitine and its Acyl Esters
The journey into understanding fatty acid metabolism is inextricably linked with the discovery of L-carnitine and its derivatives.
The Initial Discovery
In 1905, Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts.[1][2] Naming it "carnitine" from the Latin word carnis (flesh), they had uncovered a molecule that would later be revealed as a cornerstone of energy metabolism.[2][3] For several decades, its biological function remained an enigma. The chemical structure of carnitine, β-hydroxy-γ-trimethylaminobutyric acid, was elucidated in 1927.[1][2]
Unraveling the Biological Function
A significant breakthrough came in the late 1940s when Fraenkel and colleagues identified carnitine as an essential growth factor for the mealworm, Tenebrio molitor, terming it "vitamin BT".[1] This finding provided the first strong evidence of its physiological importance.
The pivotal moment in understanding carnitine's role in mammals arrived in the 1950s and 1960s. In 1955, I.B. Fritz demonstrated that the addition of L-carnitine to muscle extracts markedly stimulated the oxidation of long-chain fatty acids.[1] This led to the groundbreaking work of Jon Bremer, who, in the early 1960s, elucidated the mechanism by which carnitine facilitates the transport of fatty acids into the mitochondria for β-oxidation.[1][4][5] This transport system, now known as the "carnitine shuttle," and the fatty acid esters involved, termed acylcarnitines, were thus established as fundamental components of cellular bioenergetics.[6]
Year
Key Discovery
Primary Researchers
Significance
1905
Isolation of a novel substance from muscle extract.
Elucidation of the mitochondrial carrier function of L-carnitine.
J. Bremer
Defined the "carnitine shuttle" mechanism.[1][4][5]
Part 2: The Carnitine Shuttle: The Gateway to Fatty Acid Oxidation
Long-chain fatty acids are a primary fuel source for many tissues, particularly cardiac and skeletal muscle.[7] However, the inner mitochondrial membrane is impermeable to their activated form, fatty acyl-Coenzyme A (acyl-CoA).[8][9] The carnitine shuttle is the elegant biological solution to this topological problem.
Mechanism of Action
The shuttle involves a coordinated series of three proteins:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme of this pathway.[10][11] It catalyzes the transesterification of a long-chain acyl group from CoA to the hydroxyl group of L-carnitine, forming an acylcarnitine ester and releasing free CoA.[8]
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, acts as an antiporter. It facilitates the movement of the newly formed acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine moving out.[10][12]
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1.[13] It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating the fatty acyl-CoA, which can now enter the β-oxidation pathway, and freeing carnitine to be shuttled back to the cytosol.[10]
This system ensures a unidirectional flow of fatty acids into the mitochondria for energy production while regenerating the cytosolic and mitochondrial pools of free CoA and carnitine.
Diagram of the Carnitine Shuttle Pathway.
Part 3: Experimental Protocols: Synthesis of Acylcarnitine Standards
The study of acylcarnitines, particularly in metabolomics and newborn screening, requires pure analytical standards.[14] Both chemical and enzymatic methods can be employed for their synthesis.
Chemical Synthesis of Acyl-L-carnitines
This protocol describes a general method for the O-acylation of L-carnitine using an acid chloride, a common and effective approach for creating these standards.[15][16]
Objective: To synthesize a specific acyl-L-carnitine (e.g., Palmitoyl-L-carnitine) for use as an analytical standard.
Materials:
L-carnitine hydrochloride
Fatty acid of interest (e.g., Palmitic acid)
Thionyl chloride (SOCl₂) or the corresponding fatty acid chloride (e.g., Palmitoyl chloride)
Anhydrous solvent (e.g., Dichloromethane, DCM)
Weakly basic anion exchange resin
Reagents for Thin Layer Chromatography (TLC) analysis
Silica gel for column chromatography
Step-by-Step Protocol:
Activation of Carboxylic Acid (if starting from the acid):
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fatty acid in a minimal amount of anhydrous DCM.
Slowly add a slight molar excess (approx. 1.1 equivalents) of thionyl chloride to the solution at 0°C.
Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. This step can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Acylation Reaction:
In a separate flask, suspend L-carnitine hydrochloride in anhydrous DCM.
Slowly add the prepared acid chloride solution (or commercially available acid chloride) to the L-carnitine suspension.
Maintain the reaction at an elevated temperature (e.g., reflux) and monitor its progress using TLC.[14] The goal is to maximize the formation of the product while minimizing side products.
Work-up and Purification:
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
The crude product will be a salt. To obtain the zwitterionic (inner salt) form, dissolve the crude product in water and pass it through a column packed with a weakly basic anion exchanger.[14] This removes the chloride counter-ion.
Lyophilize the aqueous solution to obtain the crude acylcarnitine inner salt.
Final Purification:
Further purify the product using silica gel column chromatography to remove any unreacted L-carnitine or fatty acid side products.[14] The choice of solvent system will depend on the chain length of the acyl group.
Characterization:
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15][16]
The Role of 3-Oxododecanoylcarnitine in Lipid Metabolism: A Technical Guide for Biomarker Profiling
Introduction & Chemical Identity The compound 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate , commonly known as 3-oxododecanoylcarnitine (or 3-keto-C12-carnitine), is a critical intermediate in mitochondrial l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
The compound 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate , commonly known as 3-oxododecanoylcarnitine (or 3-keto-C12-carnitine), is a critical intermediate in mitochondrial lipid metabolism. Structurally, it is a medium-chain acylcarnitine formed by the esterification of L-carnitine with 3-oxododecanoic acid.
In clinical and biochemical research, acylcarnitines serve as essential diagnostic windows into the mitochondrial matrix. While short- and long-chain acylcarnitines reflect different stages of fatty acid oxidation, 3-oxododecanoylcarnitine specifically acts as a biomarker for metabolic bottlenecks within the
β
-oxidation spiral, providing actionable insights into enzyme deficiencies and mitochondrial dysfunction[1].
Mechanistic Causality: Mitochondrial
β
-Oxidation & CoA Rescue
To understand why 3-oxododecanoylcarnitine accumulates, one must analyze the causality of the mitochondrial
β
-oxidation pathway. Fatty acids are first activated to acyl-CoAs in the cytosol and transported into the mitochondria via the carnitine shuttle (CPT1, CACT, and CPT2). Once inside, they undergo cyclical degradation through four distinct enzymatic steps:
Oxidation by Acyl-CoA Dehydrogenase (ACAD).
Hydration by Enoyl-CoA Hydratase.
Second Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase (HADHA/LCHAD).
Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase (HADHB).
When a genetic defect or metabolic block occurs at the thiolytic cleavage step (e.g., Mitochondrial Trifunctional Protein [MTP] deficiency) or the preceding oxidation step, 3-oxoacyl-CoAs and 3-hydroxyacyl-CoAs accumulate[1].
The "CoA-Trapping" Phenomenon: The mitochondrial pool of Coenzyme A (CoA-SH) is highly limited. If CoA remains trapped as 3-oxododecanoyl-CoA, the entire TCA cycle and subsequent energy production will collapse. To prevent this toxicity, the mitochondrial enzymes Carnitine Palmitoyltransferase 2 (CPT2) or Carnitine Acetyltransferase (CrAT) operate in reverse. They transesterify the accumulated 3-oxododecanoyl group onto free L-carnitine, regenerating free CoA-SH. The resulting 3-oxododecanoylcarnitine is then exported to the bloodstream, serving as a measurable systemic biomarker[1].
Fig 1: Mitochondrial β-oxidation bottleneck leading to 3-oxododecanoylcarnitine formation.
Analytical Methodology: LC-MS/MS Profiling
Accurate quantification of 3-oxododecanoylcarnitine requires robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Flow Injection Analysis (FIA-MS/MS)[2][3]. The protocol below utilizes a self-validating system incorporating stable isotope-labeled (SIL) internal standards and butyl ester derivatization to ensure high trustworthiness and sensitivity[3].
Step-by-Step Experimental Protocol
1. Sample Preparation & Extraction:
Punching: Extract a 3.2 mm punch from a Dried Blood Spot (DBS) card into a 96-well microplate.
Extraction: Add 100 µL of extraction solvent (Methanol containing a standardized mixture of SIL internal standards, e.g.,
d3
-C12 and
d9
-C14 acylcarnitines)[3].
Incubation: Seal the plate and shake at 300 rpm for 45 minutes at ambient temperature to ensure complete analyte partitioning.
Evaporation: Transfer the supernatant to a clean plate and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Butyl Esterification):
Causality: Underivatized short- and medium-chain acylcarnitines exhibit poor retention on reversed-phase columns and suboptimal ionization. Reacting the carboxylic acid group of the carnitine backbone with n-butanol/HCl neutralizes the charge, increasing hydrophobicity and enhancing the positive Electrospray Ionization (ESI+) response[2][4].
Reaction: Add 50 µL of 3N HCl in n-butanol to the dried extract.
Incubation: Seal and incubate at 65°C for 15 minutes.
Drying: Evaporate the derivatizing agent completely under nitrogen at 50°C.
3. Reconstitution & Analysis:
Reconstitution: Resuspend the derivatized sample in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)[3].
Injection: Inject 2–5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[4].
Fig 2: LC-MS/MS workflow for the extraction and quantification of acylcarnitines from DBS.
Quantitative Data & MRM Parameters
To ensure analytical specificity, the mass spectrometer must be tuned to the exact precursor-to-product ion transitions. Acylcarnitines universally yield a characteristic product ion at m/z 85.0 , corresponding to the dehydrated carnitine backbone fragment (
+CH2−CH=CH−COOH
)[3][4].
Because 3-hydroxy (
C12−OH
) and 3-keto (
C12=O
) acylcarnitines can undergo in-source water loss, chromatographic separation prior to MS is strictly required to prevent isobaric interference[2].
Table 1: MRM Transitions for C12 Acylcarnitine Species (ESI+)
Analyte Species
Derivatization Status
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Collision Energy (eV)
3-Oxododecanoylcarnitine (
C12=O
)
Underivatized
358.3
85.0
25
3-Oxododecanoylcarnitine (
C12=O
)
Butyl Ester (+56 Da)
414.3
85.0
30
3-Hydroxydodecanoylcarnitine (
C12−OH
)
Underivatized
360.3
85.0
25
3-Hydroxydodecanoylcarnitine (
C12−OH
)
Butyl Ester (+56 Da)
416.5
85.0
30
Dodecanoylcarnitine (
C12
)
Butyl Ester (+56 Da)
400.4
85.0
30
d3
-Dodecanoylcarnitine (Internal Std)
Butyl Ester (+56 Da)
403.4
85.0
30
(Data synthesized from validated clinical mass spectrometry protocols[3][4])
Conclusion
The detection and quantification of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (3-oxododecanoylcarnitine) is a cornerstone in the diagnosis of fatty acid oxidation disorders. By understanding the mechanistic causality of CoA-trapping and employing rigorous, self-validating LC-MS/MS workflows, researchers and clinical scientists can accurately profile mitochondrial health. Future research is increasingly looking at how these host lipid intermediates may also intersect with microbiome-derived signaling molecules, opening new avenues in immunometabolism and systems biology[5][6].
"2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" related compounds
An In-Depth Technical Guide to Dodecanoylcarnitine and Related Acylcarnitines for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Foreword: Navigating the Landscape of Fatty Acid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Dodecanoylcarnitine and Related Acylcarnitines for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Navigating the Landscape of Fatty Acid Metabolism
In the intricate world of cellular metabolism, the transport of fatty acids into the mitochondrial matrix for β-oxidation is a critical juncture for energy homeostasis. Central to this process is a class of molecules known as acylcarnitines. This guide provides a comprehensive exploration of dodecanoylcarnitine, a representative long-chain acylcarnitine, and its related compounds. We will delve into their fundamental biochemistry, synthesis, and analytical characterization, as well as their profound biological significance and burgeoning therapeutic potential. This document is designed for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of these vital metabolic intermediates.
Deconstructing Dodecanoylcarnitine: Nomenclature and Core Structure
The compound "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" is a systematic name for an acylcarnitine derivative. More commonly known as dodecanoylcarnitine or lauroylcarnitine , this molecule is an ester of L-carnitine and dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid.[1][2] Acylcarnitines are a family of compounds that differ in the length and structure of their fatty acyl chain.[3] They are classified as short-chain, medium-chain, long-chain, and very-long-chain acylcarnitines.[3] Dodecanoylcarnitine falls into the category of long-chain acylcarnitines.
These molecules share a common structural backbone: the L-carnitine moiety, which is chemically known as (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate.[4] This quaternary ammonium compound is essential for their biological function.[[“]][6] The acyl group is attached to the hydroxyl group of L-carnitine via an ester linkage.[1]
Table 1: Physicochemical properties of Dodecanoylcarnitine and a related medium-chain acylcarnitine.[2][4]
The Engine of Cellular Energy: The Carnitine Shuttle and its Mechanism
The primary role of L-carnitine and its acylated derivatives is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[7][8][9] This transport mechanism is known as the carnitine shuttle. Fatty acids with chain lengths greater than 12 carbons cannot freely diffuse across the inner mitochondrial membrane and require this shuttle system.
The key steps of the carnitine shuttle are:
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated by the enzyme acyl-CoA synthetase, which attaches a Coenzyme A (CoA) molecule to form a fatty acyl-CoA.
Formation of Acylcarnitine: The enzyme Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transfer of the fatty acyl group from acyl-CoA to L-carnitine, forming acylcarnitine (e.g., dodecanoylcarnitine) and releasing free CoA.[8]
Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[8]
Reformation of Acyl-CoA in the Matrix: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, transfers the fatty acyl group from acylcarnitine back to a mitochondrial CoA molecule, reforming fatty acyl-CoA.
Recycling of L-carnitine: The liberated L-carnitine is transported back to the cytoplasm by CACT to participate in another round of fatty acid transport.
The reformed fatty acyl-CoA in the mitochondrial matrix is now available for β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, FADH2, and NADH, which subsequently enter the citric acid cycle and the electron transport chain to produce large amounts of ATP.
Diagram 1: The Carnitine Shuttle Pathway. This diagram illustrates the transport of long-chain fatty acids into the mitochondria.
Synthesis of Dodecanoylcarnitine: A Laboratory Protocol
The synthesis of acyl-L-carnitines is crucial for their use as analytical standards and in biological research.[10] A common method involves the acylation of L-carnitine with the corresponding acyl chloride.[10]
Protocol: Synthesis of Dodecanoyl-L-carnitine Hydrochloride
This protocol is a generalized approach and may require optimization for specific laboratory conditions.
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve L-carnitine hydrochloride in the anhydrous solvent.
Acylation: Slowly add a slight molar excess of dodecanoyl chloride to the stirred solution. The reaction is typically carried out at an elevated temperature.[10]
Reaction Monitoring: Monitor the progress of the reaction using TLC. The goal is to achieve an optimal ratio of the product to the starting materials.[10]
Workup: Once the reaction is complete, cool the mixture. The raw product may precipitate out of the solution.
Purification: The crude product often requires purification to remove unreacted L-carnitine and other side products. Column chromatography is a common method for this purpose.[10]
Characterization: Confirm the identity and purity of the synthesized dodecanoyl-L-carnitine hydrochloride using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Rationale for Experimental Choices:
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive dodecanoyl chloride.
Molar Excess of Acyl Chloride: A slight excess of the acylating agent helps to drive the reaction to completion.
Elevated Temperature: Increased temperature often accelerates the reaction rate.
TLC Monitoring: This allows for real-time tracking of the reaction, preventing over- or under-reaction.
Chromatographic Purification: This step is essential to obtain a high-purity product, which is crucial for its use as an analytical standard.
Analytical Approaches for Acylcarnitine Profiling
The analysis of acylcarnitines in biological samples is fundamental for diagnosing inborn errors of metabolism and for metabolic research.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[7][12]
Protocol: LC-MS/MS Analysis of Dodecanoylcarnitine in Plasma
Sample Preparation (from plasma):
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a larger volume (e.g., 200 µL) of a cold organic solvent, such as acetonitrile or methanol, containing a known concentration of an appropriate internal standard (e.g., isotopically labeled dodecanoylcarnitine).
Vortex and Centrifuge: Vortex the mixture vigorously to precipitate proteins. Centrifuge at high speed to pellet the precipitated proteins.
Supernatant Collection: Carefully collect the supernatant, which contains the acylcarnitines.
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of carnitine and acylcarnitines as it provides good retention for these polar compounds without the need for derivatization.[10]
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
Detection: Tandem mass spectrometry (MS/MS) is used for detection. A precursor ion scan of m/z 85 is characteristic of the fragmentation of the carnitine moiety and can be used to identify all acylcarnitines in a sample. Alternatively, selected reaction monitoring (SRM) can be used for the targeted quantification of specific acylcarnitines.[11]
Diagram 2: General Workflow for Acylcarnitine Analysis. This diagram outlines the key steps from sample preparation to data analysis.
Biological and Clinical Significance
Acylcarnitine profiling is a cornerstone of newborn screening programs worldwide, enabling the early detection of numerous inborn errors of metabolism.[3][10] The accumulation of specific acylcarnitines in blood and urine serves as a diagnostic biomarker for defects in fatty acid oxidation and certain organic acidemias.[8][11]
Table 2: Examples of Acylcarnitines as Biomarkers for Inborn Errors of Metabolism.[8][11]
Beyond their role in rare genetic disorders, alterations in acylcarnitine profiles have been implicated in a range of more common conditions, including:
Cardiovascular Disease: Abnormal acylcarnitine metabolism may contribute to cardiac dysfunction.
Insulin Resistance and Type 2 Diabetes: Incomplete fatty acid oxidation, leading to the accumulation of acylcarnitines, has been linked to insulin resistance.
Neurological Disorders: Acetyl-L-carnitine, a short-chain acylcarnitine, plays a role in neurotransmitter synthesis and has neuroprotective effects.[8]
Acylcarnitines also play a role in cellular detoxification by binding to and facilitating the removal of excess acyl groups, which can be toxic to cells.[8]
Future Directions and Therapeutic Avenues
The study of dodecanoylcarnitine and other acylcarnitines continues to be an active area of research. Current investigations are focused on:
Elucidating Novel Signaling Roles: There is growing evidence that acylcarnitines may have signaling functions beyond their role in fatty acid transport.
Development of Novel Therapeutics: Modulating the activity of enzymes in the carnitine shuttle is a potential therapeutic strategy for metabolic diseases.
Refining Diagnostic and Prognostic Biomarkers: High-throughput metabolomics studies are identifying new acylcarnitine-based biomarkers for a variety of diseases.
Conclusion
Dodecanoylcarnitine and its related acylcarnitines are more than just simple intermediates in fatty acid metabolism. They are key players in cellular energy homeostasis, and their measurement provides a valuable window into metabolic health and disease. A thorough understanding of their biochemistry, synthesis, and analysis is essential for researchers and clinicians working in the fields of metabolism, drug development, and diagnostics. As our analytical capabilities continue to improve, so too will our understanding of the multifaceted roles of these fascinating molecules.
Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC. (URL: [Link])
Generalized model of acylcarnitine synthesis, transport and metabolism... - ResearchGate. (URL: [Link])
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed. (URL: [Link])
Metabolic pathways of acylcarnitine synthesis - ChemRxiv. (URL: [Link])
An In-depth Technical Guide to 3-Oxododecanoyl-L-carnitine: Synthesis, Biological Function, and Advanced Research Protocols
This guide provides a comprehensive technical overview of 3-Oxododecanoyl-L-carnitine, a specialized acylcarnitine derivative. While direct literature on the specific synonym "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-ox...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 3-Oxododecanoyl-L-carnitine, a specialized acylcarnitine derivative. While direct literature on the specific synonym "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" is sparse, this document synthesizes information on closely related long-chain and modified acylcarnitines to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, biological significance, and detailed experimental methodologies.
Introduction: Unveiling a Complex Metabolite
3-Oxododecanoyl-L-carnitine is an O-acyl ester of L-carnitine, where the acyl group is a 12-carbon fatty acid (dodecanoic acid) featuring a ketone group at the third carbon position. Acylcarnitines are a class of molecules crucial for cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The presence of a 3-oxo modification suggests its origin as an intermediate in fatty acid oxidation, potentially accumulating under specific metabolic conditions or in certain disease states.[3][4] This guide aims to provide a foundational understanding of this molecule, from its basic chemistry to its potential as a biomarker and therapeutic target.
Chemical and Physical Properties
The fundamental structure of 3-Oxododecanoyl-L-carnitine is based on the L-carnitine backbone, a quaternary ammonium compound, esterified with 3-oxododecanoic acid. A closely related and more frequently studied compound is 3-hydroxydodecanoylcarnitine, an intermediate in the β-oxidation of dodecanoic acid.[5]
Table 1: Physicochemical Properties of Related Acylcarnitines
The introduction of a keto group at the 3-position influences the molecule's polarity and its interactions with enzymes and transport proteins.
Synthesis and Characterization
The synthesis of specific acylcarnitines like 3-Oxododecanoyl-L-carnitine is not commonly described in commercial catalogs, often requiring custom synthesis for research purposes.
Chemical Synthesis
A general approach to synthesizing acylcarnitines involves the esterification of L-carnitine with the corresponding acyl chloride.[1][6][7]
Experimental Protocol: Chemical Synthesis of 3-Oxododecanoyl-L-carnitine
Preparation of 3-Oxododecanoyl Chloride:
Start with 3-oxododecanoic acid.
React 3-oxododecanoic acid with an excess of thionyl chloride (SOCl₂) under anhydrous conditions.
The reaction is typically performed at room temperature or with gentle heating, followed by removal of excess thionyl chloride by distillation under reduced pressure.
Esterification with L-Carnitine:
Dissolve L-carnitine hydrochloride in a suitable solvent, such as trifluoroacetic acid.
Add the freshly prepared 3-oxododecanoyl chloride to the L-carnitine solution.
The reaction mixture is stirred at a controlled temperature (e.g., 45-50°C) for several hours to overnight.
Purification:
The crude product is precipitated by the addition of a non-polar solvent like diethyl ether.
The precipitate is washed multiple times with cold diethyl ether to remove unreacted starting materials.
Further purification can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC).
The Emerging Role of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate in Cellular Signaling: A Mechanistic and Methodological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative cellular signaling functions of the novel lipid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative cellular signaling functions of the novel lipid metabolite, 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate. Drawing upon its structural analogy to long-chain acylcarnitines, we delineate a hypothetical signaling paradigm in which this molecule acts as a key modulator of inflammatory and metabolic pathways. This document offers in-depth, field-proven experimental protocols to investigate these proposed functions, complete with data presentation strategies and visual workflows. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.
Introduction: Unveiling a Novel Signaling Lipid
The field of lipidomics continues to uncover a vast array of bioactive molecules with profound effects on cellular function. Among these, 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (CAS 1492-27-9) is an emerging molecule of interest[1]. Its chemical structure, featuring a dodecanoate chain, a ketone group, a hydroxyl group, and a trimethylammonium moiety, bears a striking resemblance to long-chain acylcarnitines[2][3][4]. Acylcarnitines are not merely intermediates in fatty acid metabolism but are increasingly recognized as active signaling molecules that can influence a range of cellular processes, including inflammation and insulin signaling[5][6][7].
Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), and to modulate insulin sensitivity[6][7][8]. These effects are often observed in the context of metabolic stress, where the incomplete oxidation of fatty acids leads to an accumulation of these lipid species[9][10]. Given the structural similarities, it is plausible to hypothesize that 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate may exert similar bioactivities. This guide will explore this hypothesis, presenting a putative signaling mechanism and a suite of experimental protocols to validate it.
Proposed Mechanism of Action: A Putative Inflammatory and Metabolic Modulator
We propose that 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate functions as a signaling molecule that can instigate inflammatory responses and modulate metabolic pathways, particularly in cell types central to immunity and metabolism, such as macrophages and myocytes.
Pro-inflammatory Signaling Cascade
Drawing parallels with long-chain acylcarnitines like L-C14 carnitine, we hypothesize that 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate can activate key inflammatory signaling pathways[8][9]. This activation is likely mediated through interactions with cell surface or intracellular receptors, such as pattern recognition receptors (PRRs), leading to the recruitment of adaptor proteins like MyD88 and subsequent activation of downstream kinase cascades[8][9].
The primary downstream pathways implicated are the MAPK pathways:
JNK (c-Jun N-terminal Kinase) Pathway: Activation of this pathway is a hallmark of cellular stress and inflammation.
ERK (Extracellular signal-Regulated Kinase) Pathway: While often associated with growth and proliferation, the ERK pathway is also involved in inflammatory responses.
p38 MAPK Pathway: This pathway is a critical regulator of inflammatory cytokine production.
Activation of these pathways culminates in the phosphorylation and activation of transcription factors, such as AP-1 and NF-κB, leading to the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and various cytokines (e.g., TNF-α, IL-6)[6][8][9].
Caption: Proposed pro-inflammatory signaling pathway of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate.
Modulation of Metabolic Signaling
In addition to its pro-inflammatory effects, long-chain acylcarnitines have been shown to impair insulin signaling[6][7]. This "lipotoxicity" is a key feature of insulin resistance. We hypothesize that 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate may similarly interfere with the insulin signaling cascade. This could occur through the activation of stress kinases (like JNK) which can phosphorylate and inhibit key insulin signaling intermediates such as Insulin Receptor Substrate 1 (IRS-1). This would lead to reduced downstream signaling through the PI3K/Akt pathway, ultimately resulting in decreased glucose uptake.
Experimental Validation: Protocols and Methodologies
To investigate the proposed signaling activities of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, a series of in vitro experiments using relevant cell models are necessary. The following protocols are designed to be self-validating and provide a robust framework for testing our hypothesis.
Cell Culture and Stimulation
Cell Lines:
RAW 264.7 (Murine Macrophage): A widely used model for studying inflammation[11].
C2C12 (Murine Myotube): A model for skeletal muscle cells, relevant for studying insulin signaling[6].
Protocol:
Culture cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
For C2C12 cells, induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
Prepare a stock solution of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate in a suitable vehicle (e.g., ethanol or DMSO). Ensure the final vehicle concentration in the cell culture media is non-toxic (typically <0.1%).
Treat cells with varying concentrations of the compound (e.g., 1-50 µM) for different time points (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr).
Include appropriate controls: vehicle-only, and a positive control known to induce the pathway of interest (e.g., LPS for inflammation, insulin for metabolic signaling).
Caption: General experimental workflow for cell stimulation.
Analysis of MAPK Phosphorylation by Western Blotting
Objective: To determine if the compound induces the activation of JNK, ERK, and p38 MAPKs.
Protocol:
Following stimulation, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate with primary antibodies against the phosphorylated forms of JNK, ERK, and p38 overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe for total JNK, ERK, and p38 as loading controls.
Target Protein
Expected Outcome with Treatment
Antibody Source (Example)
Phospho-JNK
Increased phosphorylation
Cell Signaling Technology
Total JNK
No change
Cell Signaling Technology
Phospho-ERK
Increased phosphorylation
Cell Signaling Technology
Total ERK
No change
Cell Signaling Technology
Phospho-p38
Increased phosphorylation
Cell Signaling Technology
Total p38
No change
Cell Signaling Technology
Measurement of Cytokine Secretion by ELISA
Objective: To quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Protocol:
After treating RAW 264.7 cells for a longer duration (e.g., 6-24 hours), collect the cell culture supernatant.
Centrifuge the supernatant to remove any cellular debris.
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
Cytokine
Expected Outcome with Treatment
Assay Kit (Example)
TNF-α
Increased secretion
R&D Systems Quantikine ELISA
IL-6
Increased secretion
BioLegend LEGEND MAX ELISA
Assessment of Insulin Signaling
Objective: To determine if the compound impairs insulin-stimulated Akt phosphorylation in C2C12 myotubes.
Protocol:
Differentiate C2C12 cells into myotubes.
Pre-treat the myotubes with 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate for a specified time (e.g., 3-18 hours).
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
Lyse the cells and perform a Western blot as described in section 3.2, using antibodies against phospho-Akt (Ser473) and total Akt.
Target Protein
Expected Outcome with Pre-treatment
Antibody Source (Example)
Phospho-Akt (Ser473)
Decreased insulin-stimulated phosphorylation
Cell Signaling Technology
Total Akt
No change
Cell Signaling Technology
Conclusion and Future Directions
This guide has outlined a plausible signaling role for 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate based on its structural similarity to long-chain acylcarnitines. The proposed mechanisms, centered on the activation of pro-inflammatory pathways and the modulation of metabolic signaling, provide a solid foundation for future research. The detailed experimental protocols offer a clear path to validating these hypotheses.
Future investigations should aim to identify the specific receptor(s) for this molecule, which could be achieved through techniques such as affinity chromatography or ligand-based screening. Furthermore, in vivo studies using animal models of metabolic disease or inflammation will be crucial to understand the physiological and pathophysiological relevance of this novel signaling lipid. The exploration of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate and its signaling pathways may unveil new therapeutic targets for a range of metabolic and inflammatory disorders.
References
Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques. (n.d.). Google Cloud.
Enzymes, transporters and signaling pathways as potential targets to... (n.d.).
Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. (n.d.). PMC.
Acylcarnitines activate proinflammatory signaling pathways. (2015, November 18).
Acylcarnitines: Reflecting or Inflicting Insulin Resistance? (2012, December 13).
2-[1-Hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate - Hazard Genotoxicity. (2025, October 15). Google.
Acylcarnitines activate proinflammatory signaling p
Role of carnitine and its derivatives in the development and management of type 2 diabetes. (n.d.). Google.
(23.0 mL, 40% w/v aq., 8.8 M, 0.20 mol) is added via syringe over 5 min resulting in the suspension becoming pale yellow in color. (n.d.). Organic Syntheses Procedure.
Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. (2019, July 11). The Journal of Clinical Endocrinology & Metabolism.
Metabolic Pathways of Acylcarnitine Synthesis. (n.d.). PMC - NIH.
"2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" for metabolic research
Application Notes & Protocols for Metabolic Research Topic: 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (3-Oxo-Dodecanoylcarnitine) Audience: Researchers, scientists, and drug development professionals. Abst...
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, systematically named 3-oxo-dodecanoylcarnitine. This molecule is a critical intermediate in the mitochondrial beta-oxidation of dodecanoic acid, a 12-carbon medium-chain fatty acid. Its position in the metabolic pathway makes it a significant biomarker for assessing the function of key enzymes, particularly those within the mitochondrial trifunctional protein (MTP) complex.[1] Dysregulation of its metabolism is implicated in several inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2][3][4] These application notes detail the biochemical significance of 3-oxo-dodecanoylcarnitine, provide robust protocols for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and describe its application in in-vitro functional assays to probe fatty acid oxidation (FAO) pathways.
Biochemical Significance of 3-Oxo-Acylcarnitines
Fatty acid beta-oxidation (FAO) is a pivotal catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[5] This pathway is especially crucial in tissues with high energy demands like the heart, liver, and skeletal muscle.[6] Long-chain fatty acids are transported into the mitochondria via the carnitine shuttle system, where they undergo a four-step oxidation spiral.[1][7][8]
3-Oxo-dodecanoylcarnitine is the carnitine ester of the 3-ketoacyl-CoA intermediate formed during the third step of dodecanoic acid (C12) beta-oxidation. This step is catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[1][5] The subsequent and final step, thiolysis, is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves the molecule into acetyl-CoA (C2) and decanoyl-CoA (C10).[1] Both the dehydrogenase and thiolase activities for long-chain fatty acids are carried out by the mitochondrial trifunctional protein (MTP).[1]
A deficiency in LCHAD or other MTP components disrupts this process, leading to the accumulation of upstream intermediates, including 3-hydroxyacylcarnitines and, consequently, may affect the levels of 3-oxo-acylcarnitines.[2][3] Therefore, the precise quantification of 3-oxo-dodecanoylcarnitine can serve as a valuable biomarker for diagnosing and monitoring FAO disorders.[2][9]
Caption: Mitochondrial Beta-Oxidation of Dodecanoyl-CoA.
Chemical Properties and Handling
Proper handling and storage of 3-oxo-dodecanoylcarnitine standards and samples are crucial for accurate experimental results. Acylcarnitines are susceptible to hydrolysis, especially under non-neutral pH conditions.
Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
General Lab Practice
Note: Properties are based on the structure and analogy to similar molecules like 3-hydroxydodecanoylcarnitine.[10]
Analytical Methodologies: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in complex biological matrices.[11][12] The method separates analytes chromatographically before detection by mass spectrometry, which is essential for resolving isomeric compounds that cannot be distinguished by MS alone.[13][14]
Caption: Workflow for Acylcarnitine Quantification by LC-MS/MS.
Protocol 3.1: Quantification of 3-Oxo-Dodecanoylcarnitine in Human Plasma
This protocol provides a framework for the quantitative analysis of 3-oxo-dodecanoylcarnitine. It should be validated in-house to establish performance characteristics like linearity, accuracy, and precision.[15]
1. Materials and Reagents:
Human plasma (collected in sodium heparin tubes).[16][17]
3-Oxo-Dodecanoylcarnitine analytical standard.
Stable isotope-labeled internal standard (IS), e.g., D3-Octanoylcarnitine (D3-C8).
LC-MS grade acetonitrile (ACN), water, and formic acid (FA).
96-well protein precipitation plates.
2. Sample Preparation:
Thaw plasma samples on ice.
To a 20 µL aliquot of plasma in a 96-well plate, add 10 µL of the internal standard working solution (in 50% methanol).
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
Seal the plate and vortex for 2 minutes.
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Conditions:
LC System: UHPLC system.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.[18][19] Total run time is typically 10-15 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: Triple quadrupole mass spectrometer.
4. MRM Transitions:
The precursor ion for acylcarnitines is the molecular ion [M+H]⁺. A characteristic product ion resulting from collision-induced dissociation (CID) is the fragment at m/z 85, corresponding to the carnitine moiety.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
3-Oxo-Dodecanoylcarnitine
358.3
85.1
Optimize empirically
D3-Octanoylcarnitine (IS)
291.2
85.1
Optimize empirically
5. Data Analysis:
Create a calibration curve using standards of known concentrations.
Calculate the peak area ratio of the analyte to the internal standard.
Quantify the concentration of 3-oxo-dodecanoylcarnitine in unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Functional Assays
Beyond quantification, 3-oxo-dodecanoylcarnitine can be used as a substrate or probe in functional assays to investigate FAO enzyme activity and cellular metabolic flux.
Protocol 4.1: Probing FAO Flux in Cultured Cells
This assay measures the ability of intact cells to metabolize a specific fatty acid intermediate. It is particularly useful for diagnosing FAO disorders using patient-derived cells (e.g., fibroblasts) or for screening compounds that modulate FAO.[11][20]
1. Cell Culture:
Plate cells (e.g., human fibroblasts, hepatocytes, or myoblasts) in a 24-well plate and grow to near confluence.
2. Incubation Medium Preparation:
Prepare a loading medium consisting of serum-free culture medium supplemented with L-carnitine (e.g., 400 µM).
Prepare a substrate solution of 3-oxo-dodecanoylcarnitine in the loading medium. The final concentration should be determined empirically (e.g., 50-200 µM).
3. Substrate Loading Assay:
Wash the cell monolayer twice with phosphate-buffered saline (PBS).
Add 500 µL of the pre-warmed substrate solution to each well. For control wells, add loading medium without the substrate.
Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours). The incubation time should be optimized to allow for metabolite accumulation without causing cytotoxicity.
After incubation, collect the medium and combine it with the cell lysate (obtained by adding cold acetonitrile to the wells). This ensures the capture of all acylcarnitine species produced.[20]
4. Analysis:
Process the combined medium/lysate samples as described in Protocol 3.1 (steps 2-5).
Analyze the samples by LC-MS/MS, monitoring for the disappearance of the C12-oxo-carnitine substrate and the appearance of downstream metabolites, such as decanoylcarnitine (C10) and octanoylcarnitine (C8).
5. Interpretation:
Healthy Cells: Will show efficient conversion of 3-oxo-dodecanoylcarnitine to shorter-chain acylcarnitines.
Cells with MTP/Thiolase Deficiency: Will show reduced consumption of the substrate and minimal production of downstream metabolites, indicating a block in the FAO pathway.[9]
Pharmacological Modulation: An increase or decrease in substrate consumption can indicate that a test compound enhances or inhibits FAO, respectively.
Data Interpretation and Troubleshooting
Observation
Possible Cause(s)
Suggested Action(s)
High levels of 3-oxo-dodecanoylcarnitine in patient plasma
Deficiency in 3-ketoacyl-CoA thiolase or MTP complex.
Correlate with other acylcarnitine markers (e.g., C16-OH, C18:1-OH). Recommend genetic testing for HADHA/HADHB genes.[2][9]
Poor peak shape in LC-MS/MS
Column degradation; inappropriate mobile phase.
Replace LC column; ensure mobile phases are fresh and correctly prepared.
Normalize metabolite levels to protein content or cell count; ensure precise timing; check cell viability post-incubation.
Conclusion
3-Oxo-dodecanoylcarnitine is a specific and informative intermediate in medium-chain fatty acid metabolism. Its accurate measurement provides a window into the function of the mitochondrial trifunctional protein and is a key tool in the diagnosis and investigation of fatty acid oxidation disorders. The protocols outlined here offer a robust foundation for researchers to quantify this metabolite and utilize it in functional assays to further explore the complexities of cellular energy metabolism and its role in human health and disease.
References
MDPI. (2023, August 25). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Available from: [Link]
Creative Bioarray. Fatty Acid Oxidation Assay. Available from: [Link]
PMC. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Available from: [Link]
AOCS. (2019, July 23). Fatty Acid beta-Oxidation. Available from: [Link]
PubMed. (2018, March 15). Mitochondrial β-oxidation of saturated fatty acids in humans. Available from: [Link]
Mayo Clinic. Acylcarnitines, including in vitro loading tests. Available from: [Link]
Reactome. Mitochondrial Fatty Acid Beta-Oxidation. Available from: [Link]
Bevital. Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]
PMC. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Available from: [Link]
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Waters. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Available from: [Link]
PMC. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Available from: [Link]
PubMed. (2020, October 19). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Available from: [Link]
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MedlinePlus Genetics. (2023, January 20). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Available from: [Link]
PMC. (2019, February 7). Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids. Available from: [Link]
HRSA. (2025, October 10). Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - Newborn Screening. Available from: [Link]
ACS Publications. (2018, April 13). Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]
biocrates life sciences gmbh. (2021, June 16). New analytical method for the quantification of acylcarnitines. Available from: [Link]
NCBI Bookshelf. (2022, September 1). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. Available from: [Link]
PMC. Metabolic Pathways of Acylcarnitine Synthesis. Available from: [Link]
MDPI. (2021, October 22). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Available from: [Link]
LinkedIn. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques. Available from: [Link]
biomed.cas.cz. Metabolic Pathways of Acylcarnitine Synthesis. Available from: [Link]
PMC. (2023, November 5). 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction. Available from: [Link]
PMC. Activity of 3-oxo acid CoA-transferase, D-3-hydroxybutyrate dehydrogenase, hexokinase and carnitine palmitoyltransferase in the stomach and small and large intestine of the rat. Available from: [Link]
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Organic Syntheses. (2018, November 9). Synthesis of Acyl Derivatives of Cotarnine. Available from: [Link]
Google Patents. CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material.
Application Note: Experimental Design and Analytical Protocols for Decanoylcarnitine (CAS 1492-27-9)
Nomenclature Clarification & Chemical Identity In commercial chemical databases, the compound listed under CAS 1492-27-9 is frequently assigned the algorithmic misnomer "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododec...
Author: BenchChem Technical Support Team. Date: March 2026
Nomenclature Clarification & Chemical Identity
In commercial chemical databases, the compound listed under CAS 1492-27-9 is frequently assigned the algorithmic misnomer "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate." From a structural and biochemical standpoint, this is an IUPAC generation error that misinterprets the ester linkage. The correct biological and chemical identity for CAS 1492-27-9 is Decanoylcarnitine (also known as O-decanoyl-L-carnitine or C10-carnitine), a medium-chain acylcarnitine with the molecular formula C₁₇H₃₃NO₄.
For researchers and drug development professionals, Decanoylcarnitine is a critical metabolite. It is formed via the esterification of decanoic acid to the hydroxyl group of L-carnitine, serving as an essential vehicle for transporting medium-chain fatty acids across the inner mitochondrial membrane for energy production.
Biological Significance & Mechanistic Pathway
Fatty acid oxidation (FAO) is a highly regulated mitochondrial process. Because acyl-CoAs cannot freely permeate the inner mitochondrial membrane, they are converted to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1), translocated by Carnitine-Acylcarnitine Translocase (CACT), and reverted to acyl-CoAs by CPT2.
In clinical diagnostics and metabolic research, decanoylcarnitine is the primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) . When the MCAD enzyme is deficient, the oxidation of C8–C12 fatty acids halts. This bottleneck forces the accumulation of medium-chain acyl-CoAs in the mitochondrial matrix, which are reverse-esterified into acylcarnitines (predominantly C8 and C10) and exported into the bloodstream.
Mitochondrial transport of decanoylcarnitine and the beta-oxidation bottleneck in MCAD deficiency.
Protocol 1: Clinical Quantification via LC-MS/MS
Objective: Accurately quantify C10-carnitine in plasma or dried blood spots (DBS) for biomarker profiling.
Causality & Design Choices: Native acylcarnitines are zwitterionic, which leads to poor retention on reversed-phase LC columns and suboptimal ionization. To resolve this, we employ a butanolic HCl derivatization step. This reaction esterifies the carboxylic acid, neutralizing the negative charge while retaining the permanent positive charge of the quaternary ammonium group. This modification drastically increases hydrophobicity, improves the chromatographic resolution of isobaric interferences, and maximizes sensitivity in positive electrospray ionization (ESI+) mode .
Self-Validating System: The protocol mandates the inclusion of a stable-isotope labeled internal standard (d3-decanoylcarnitine) prior to extraction. This corrects for matrix effects and variations in derivatization efficiency. Triplicate Quality Control (QC) samples must be run per batch to ensure the inter-assay coefficient of variation (CV) remains <15%.
Step-by-Step Methodology
Sample Extraction: Punch a 3.2 mm DBS disc or aliquot 10 µL of plasma into a microcentrifuge tube. Add 100 µL of extraction solvent (80:20 Methanol:Water) spiked with the internal standard (d3-decanoylcarnitine).
Protein Precipitation: Vortex aggressively for 30 seconds and centrifuge at 10,000 × g for 10 minutes at 4°C.
Evaporation: Transfer the supernatant to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 45°C.
Derivatization: Add 50 µL of 3N butanolic HCl (prepared by carefully adding acetyl chloride to n-butanol) to the dried residue. Cap tightly, vortex, and incubate at 65°C for 15 minutes .
Final Drying & Reconstitution: Evaporate the derivatization reagent under nitrogen at 45°C. Reconstitute the butyl-esterified sample in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in positive MRM mode targeting the characteristic m/z 85 product ion (corresponding to the carnitine backbone fragment) .
Step-by-step sample prep and butylation derivatization workflow for LC-MS/MS analysis.
Protocol 2: In Vitro Mitochondrial Respirometry (Seahorse XF)
Objective: Assess inner mitochondrial beta-oxidation capacity using Decanoylcarnitine as a direct substrate.
Causality & Design Choices: Standard FAO assays utilizing free fatty acids (e.g., decanoate) are rate-limited by CPT1, which is highly sensitive to allosteric inhibition by malonyl-CoA. By permeabilizing the cell membrane and providing Decanoylcarnitine directly, the CPT1 gateway is bypassed. This isolates the activity of the inner mitochondrial machinery (CACT, CPT2, and MCAD), allowing precise measurement of electron flux through the Electron Transfer Flavoprotein (ETF) to the respiratory chain.
Self-Validating System: The injection of Etomoxir (a specific CPT1 inhibitor) in a parallel control well ensures that the Oxygen Consumption Rate (OCR) observed is strictly dependent on the downstream utilization of the bypassed C10-carnitine substrate. If Etomoxir fails to inhibit OCR, it validates that the substrate is successfully bypassing CPT1.
Step-by-Step Methodology
Cell Preparation: Seed target cells (e.g., HepG2 or primary myocytes) in a Seahorse XF96 microplate. Incubate overnight to achieve 80% confluence.
Permeabilization: Wash cells and replace growth media with Mitochondrial Assay Solution (MAS) containing 1 nM XF Plasma Membrane Permeabilizer (PMP).
Substrate Injection (Port A): Inject Decanoylcarnitine (final concentration 50 µM) and Malate (final concentration 2 mM). Note: Malate is strictly required to prevent the accumulation of acetyl-CoA and regenerate oxaloacetate, ensuring continuous TCA cycle flux.
Respirometry: Measure basal OCR. Add ADP via Port B to stimulate State 3 (ATP-linked) respiration, followed by Oligomycin via Port C to measure proton leak.
Quantitative Data Summaries
Table 1: LC-MS/MS MRM Parameters for Butylated Acylcarnitines
Note: Precursor masses reflect the addition of the butyl ester (+56 Da) to the native acylcarnitine mass.
Analyte
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Decanoylcarnitine (C10)
372.3
85.1
25
d3-Decanoylcarnitine (IS)
375.3
85.1
25
Octanoylcarnitine (C8)
344.2
85.1
25
Table 2: Expected Respirometry Outcomes (OCR)
Note: The lack of Etomoxir inhibition validates that C10-carnitine successfully bypasses CPT1 regulation.
Cell Model
Basal OCR (pmol/min)
State 3 OCR (+ADP)
Etomoxir Response
Wild-Type (HepG2)
50 - 70
150 - 200
No Inhibition
MCADD Knockdown
40 - 50
60 - 80
No Inhibition
References
Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots
MDPI - Metabolites[Link]
Improved tandem mass spectrometry (MS/MS) derivatized method for the detection of tyrosinemia type I, amino acids and acylcarnitine disorders using a single extraction process
PubMed / NIH[Link]
Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights
Arabian Journal of Chemistry[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Mass Spectrometry of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate
Welcome to the technical support resource for the analysis of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, also known as 3-hydroxy-C12-acylcarnitine. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the analysis of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, also known as 3-hydroxy-C12-acylcarnitine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of this specific acylcarnitine. Here, we address common fragmentation issues in a practical, question-and-answer format, grounded in established scientific principles.
Q1: I am not observing the expected precursor ion for my compound. The signal is either absent or extremely weak. What is happening?
A1: This is a common and often perplexing issue when analyzing quaternary ammonium compounds like acylcarnitines. The problem typically stems from two primary sources: in-source fragmentation and ionization inefficiencies.
Causality - The Labile Nature of Acylcarnitines: The bond connecting the carnitine moiety to the acyl chain (an ester linkage) and the quaternary ammonium group itself can be thermally labile. During electrospray ionization (ESI), the energy applied in the ion source (e.g., cone voltage, capillary temperature) can be sufficient to cause the molecule to fragment before it is even selected by the quadrupole for MS/MS analysis. This is known as "in-source" fragmentation.[1] For your specific molecule, this often results in the premature loss of trimethylamine (TMA).
Troubleshooting Protocol:
Optimize Ion Source Parameters: Systematically reduce the energy in your ion source. Lower the cone voltage (or nozzle-skimmer/orifice potential) in 10 V increments and observe the intensity of your target precursor ion. Similarly, reduce the desolvation gas temperature.
Softer Ionization: If available, consider using a "softer" ionization technique or adjusting ESI parameters to minimize energy transfer.
Mobile Phase Modification: The choice of mobile phase modifier can be critical. While formic acid is common for positive mode ESI, ensure its concentration is optimal (typically 0.1%).[2] For certain quaternary ammonium compounds, alternative modifiers have been explored to enhance the stability of the molecular ion.[3]
Q2: My MS/MS spectrum is dominated by a fragment at m/z 85.0284. Is this my compound, and what does this fragment represent?
A2: Yes, the presence of a strong signal at m/z 85.0284 is a hallmark indicator of an acylcarnitine. This fragment is highly characteristic and is often the base peak in the product ion spectrum, especially under collision-induced dissociation (CID).
Mechanistic Insight: This ion, with the elemental formula [C₄H₅O₂]⁺, originates from the carnitine moiety.[1][4] Its formation is a consistent and reliable fragmentation pathway for nearly all acylcarnitines, making it an excellent target for precursor ion scanning experiments to selectively detect this class of compounds in a complex matrix.[5][6]
Experimental Workflow: Precursor Ion Scan
To selectively find all acylcarnitines in your sample, including your target analyte, a precursor ion scan is the method of choice.
Instrument Mode: Set your triple quadrupole mass spectrometer to "Precursor Ion Scan" or "Parent Ion Scan" mode.
Product Ion (Q3): Set the third quadrupole (Q3) to transmit only ions of m/z 85.0.
Precursor Scan (Q1): Scan a range of precursor masses in the first quadrupole (Q1).
Collision Energy (Q2): Apply an appropriate collision energy in the second quadrupole (Q2) to induce fragmentation.
Result: The resulting spectrum will show all parent ions in your sample that fragment to produce the m/z 85 ion.
Precursor ion scan workflow for acylcarnitine detection.
Q3: I observe a prominent neutral loss of 59.0735 Da. What is this and how can I use it for identification?
A3: This is another key diagnostic feature for acylcarnitines. This neutral loss corresponds to the cleavage of the trimethylamine (TMA) group, (CH₃)₃N, from the carnitine backbone.[7]
Fragmentation Mechanism: The positive charge on the quaternary nitrogen makes the C-N bond susceptible to cleavage. During CID, the molecule fragments, leaving the charge on the larger acyl portion and releasing the stable, neutral TMA molecule. The resulting fragment ion is often denoted as [M - C₃H₉N]⁺ or [M - 59]⁺.[7]
Data Analysis Strategy:
Neutral Loss Scan: Similar to a precursor ion scan, a neutral loss scan can be configured on a triple quadrupole instrument. Here, both Q1 and Q3 are scanned, but with a constant mass offset of 59.07 Da. This will specifically detect all compounds in your sample that lose a TMA moiety.
Manual Data Interrogation: When analyzing high-resolution MS/MS data (e.g., from a Q-TOF or Orbitrap), you can manually or computationally search for peaks that correspond to the precursor mass minus 59.0735 Da. The presence of this accurate mass loss significantly increases confidence in identification.[1][4]
Q4: The standard CID fragmentation isn't providing enough information about the C12 acyl chain, especially the positions of the hydroxyl and oxo groups. How can I get more structural detail?
A4: This is a well-known limitation of CID for acylcarnitines. The fragmentation energy is channeled into the highly facile cleavages of the carnitine moiety (loss of TMA and formation of m/z 85), leaving little energy to fragment the acyl chain itself.[7]
Expert Recommendation - Alternative Fragmentation Techniques:
To elucidate the chain structure, you need a fragmentation method that can break the C-C bonds of the fatty acyl tail.
Electron-Induced/Activated Dissociation (EID/EAD): These techniques are excellent for characterizing fatty acid chains. EID/EAD generates a wider array of chain fragments through radical-driven dissociation, allowing you to "read" the sequence of the carbon backbone and pinpoint the location of modifications like hydroxyl groups.[7]
Higher-Energy Collisional Dissociation (HCD): While still a collisional method, HCD (common on Orbitrap instruments) can sometimes provide more chain fragmentation than traditional CID in an ion trap. It's worth exploring a range of HCD energies.[8]
Expected Fragments from the Acyl Chain:
For 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, you should also look for specific neutral losses from the acyl chain itself, which may become more apparent at different collision energies:
Loss of Water (H₂O): A neutral loss of ~18 Da from a fragment ion containing the acyl chain would suggest the presence of the hydroxyl group.[9]
Loss of Carbon Monoxide (CO): A neutral loss of ~28 Da points towards the fragmentation of the keto group.[10]
Comparison of CID vs. EID/EAD for acylcarnitine analysis.
Q5: My quantitative results are inconsistent between runs. What are the most common sources of variability for this analyte?
A5: Quantitative inconsistency for acylcarnitines is often a multi-faceted problem related to chromatography, isobaric interferences, and detection.
Chromatographic Separation is Key: Your specific analyte, 3-hydroxy-C12-acylcarnitine, can exist as multiple isomers (e.g., different positions of the hydroxyl group) that are indistinguishable by mass alone.[11][12] If these isomers are not chromatographically separated, you may be quantifying a mixture, leading to inaccurate results if one isomer is more biologically relevant than another.
Solution: Develop a robust LC method. Reverse-phase C18 or C8 columns are commonly used. Gradient elution is necessary to separate acylcarnitines of different chain lengths and polarities. Ensure your method can resolve your target from other C12-OH isomers if standards are available.[13]
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Due to potential matrix effects and in-source fragmentation variability, a SIL-IS is essential for reliable quantification. The ideal internal standard is a deuterated version of your specific analyte (e.g., d₃-3-hydroxy-C12-acylcarnitine). This will co-elute and experience identical ionization and fragmentation behavior, correcting for variations.
Instrumental Considerations:
Source Cleanliness: Acylcarnitines are analyzed in biological matrices that can contaminate the ion source over time, leading to suppressed signal. Regular source cleaning is mandatory.
Detector Saturation: The m/z 85 fragment can be extremely intense. Ensure your detector is not being saturated by this ion, which would lead to non-linear quantitative response. If necessary, use a less intense, but still specific, fragment ion for quantification.
Summary of Key Diagnostic Ions
Ion Type
m/z (monoisotopic)
Description
Confidence Level
Precursor Ion
[M+H]⁺
The intact protonated molecule.
High (if observed)
Hallmark Fragment
85.0284
[C₄H₅O₂]⁺ from the carnitine moiety.
Very High
Hallmark Fragment
60.0808
[C₃H₁₀N]⁺, the trimethylamine ion itself.
High
Characteristic Loss
[M+H - 59.0735]⁺
Neutral loss of trimethylamine (TMA).
Very High
Acyl Chain Loss
[M+H - 18.0106]⁺
Potential neutral loss of water (H₂O).
Medium
Acyl Chain Loss
[M+H - 27.9949]⁺
Potential neutral loss of carbon monoxide (CO).
Medium
References
Shackman, H. M., & Tymiak, A. A. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(4), 639–642. [Link]
Szymański, M., et al. (2021). A Non-Covalent Dimer Formation of Quaternary Ammonium Cation with Unusual Charge Neutralization in Electrospray-Ionization Mass Spectrometry. International Journal of Molecular Sciences, 22(19), 10565. [Link]
Kosevich, M. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Mass Spectrometry & Advances in the Clinical Lab, 1(1). [Link]
Gao, S., et al. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology, 58(5), 2359–2370. [Link]
Wesdemiotis, C., et al. (2011). Electrospray ionization tandem mass spectrometry of ammonium cationized polyethers. Journal of the American Society for Mass Spectrometry, 22(5), 873–885. [Link]
Li, S., et al. (2020). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 31(6), 1165–1174. [Link]
Li, S., et al. (2020). Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 31(6), 1165-1174. [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
van der Hooft, J. J. J., et al. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Bioengineering and Biotechnology, 3, 22. [Link]
Kraut, A., et al. (2023). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Metabolites, 13(5), 629. [Link]
Millington, D. S., & Roe, C. R. (2024). Fragmentation of acylcarnitine methyl esters by collision-induced dissociation (CID) in the triple quadrupole. ResearchGate. [Link]
Stevens, R. D., et al. (2019). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 9(3), 55. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Abdenur, J. E., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Jornal de Pediatria, 88(2), 163–168. [Link]
Scott, D. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. [Link]
Schoonen, M., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1255–1264. [Link]
Li, Y., et al. (2018). Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 90(9), 5806–5814. [Link]
Technical Support Center: Stability and Handling of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate
Welcome to the technical support guide for 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate. As a long-chain beta-hydroxy acylcarnitine, its stability is paramount for generating reliable and reproducible experim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate. As a long-chain beta-hydroxy acylcarnitine, its stability is paramount for generating reliable and reproducible experimental data. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help you mitigate degradation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address the most pressing questions regarding the stability and handling of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate.
Q1: What is the primary cause of degradation for this compound?A1: The principal degradation pathway is the hydrolysis of the ester bond linking the dodecanoate chain to the carnitine moiety.[1][2] This reaction yields free L-carnitine and the corresponding fatty acid, 3-oxododecanoic acid. This process is significantly accelerated by two main factors: elevated temperatures and, most critically, alkaline pH.[1][3]
Q2: How should I store the solid (powder) form of the compound for long-term use?A2: For maximal long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Many acylcarnitines are hygroscopic, meaning they readily absorb moisture from the air, which can initiate hydrolysis even in the solid state.[1][4] To prevent condensation onto the compound when you need to use it, always allow the container to equilibrate to room temperature before opening.[4]
Q3: My experiment involves dissolving the compound in an aqueous buffer. How stable will it be?A3: The stability in aqueous solutions is highly dependent on the pH and temperature. The compound will be most stable in neutral to slightly acidic conditions (pH < 7.0). Alkaline conditions (pH > 7.4) will cause rapid hydrolysis.[1] For instance, studies on similar acylcarnitines show dramatic degradation in under an hour at a pH of 11 or 12.[1] Therefore, it is crucial to prepare aqueous solutions fresh for each experiment and use them immediately. If your experiment requires prolonged incubation (e.g., in cell culture), you should consider replacing the media with a freshly prepared solution at regular intervals (e.g., every 24 hours).[1]
Q4: Can I sterilize my prepared solutions by autoclaving?A4: No, you should never autoclave solutions containing 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate. The high temperatures and pressures involved in autoclaving will lead to significant and rapid degradation of the molecule.[1] The recommended method for sterilizing solutions is sterile filtration using a 0.22 µm filter.
Q5: Are there any visible signs of degradation in the solid compound?A5: Yes, due to the hygroscopic nature of many acylcarnitines, degradation in the solid form may manifest as the powder becoming clumpy or gummy.[4] While less pronounced for long-chain acylcarnitines compared to their short-chain counterparts, you might also detect a subtle change in odor over time if significant hydrolysis has occurred.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments.
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Possible Cause: Degradation of the compound in the cell culture medium. Standard culture media are typically buffered to a pH of 7.2-7.4. While more stable than in highly alkaline conditions, prolonged incubation at 37°C can still lead to gradual hydrolysis.[1]
Troubleshooting Steps:
Confirm pH of Media: Before adding the compound, ensure your media is at the correct pH.
Prepare Fresh Solutions: Always prepare a fresh stock solution of the compound immediately before supplementing your culture media. Do not use previously prepared and stored aqueous stocks.
Time-Course Experiment: If your assay runs for longer than 24 hours, consider a pilot experiment to assess the compound's stability in your specific medium at 37°C. You can analyze aliquots at different time points (e.g., 0, 12, 24, 48 hours) for the parent compound and free carnitine using LC-MS/MS.
Solution: For long-term experiments, replace the media with freshly supplemented media every 24 hours to maintain a consistent concentration of the active compound.[1]
Issue 2: Poor Chromatographic Peak Shape or Unexpected Peaks in LC-MS/MS Analysis
Possible Cause 1: On-column or in-sample degradation. The analytical mobile phase or sample diluent might not be optimal for stability.
Troubleshooting Steps:
Acidify Mobile Phase: Ensure your mobile phases are slightly acidic, for example, by adding 0.1% formic acid. This will help to keep the compound protonated and stable during the chromatographic run.
Check Sample Diluent: If you are diluting your samples before injection, use a diluent that matches your initial mobile phase conditions (e.g., a mixture of water and organic solvent with 0.1% formic acid). Avoid diluting in purely aqueous or neutral pH buffers.
Sample Temperature: Keep your samples in the autosampler at a low temperature (e.g., 4°C) during the analytical run to minimize degradation while waiting for injection.[5]
Possible Cause 2: Presence of isomers. Acylcarnitines can exist as isomers which may be difficult to separate chromatographically, leading to broad or shouldered peaks.[6][7]
Troubleshooting Steps:
Optimize Chromatography: Develop a liquid chromatography method with sufficient resolution to separate potential isomers. This may involve using a high-resolution column (e.g., a C18 with a smaller particle size) and a shallow gradient.[8]
Use Tandem Mass Spectrometry (MS/MS): Employ MS/MS with Multiple Reaction Monitoring (MRM) for quantification. While this won't separate isomers, it will provide high selectivity and sensitivity for your target analyte.[6][9] The characteristic product ion for acylcarnitines is often found at m/z 85.[6][10]
Data Summary and Visualization
Key Stability Factors
Parameter
Recommendation for Maximizing Stability
Rationale
pH
Maintain solutions at a neutral to slightly acidic pH (< 7.0).
Prevents base-catalyzed hydrolysis of the ester bond.[1]
Temperature
Store stock materials at -20°C. Keep solutions on ice or at 4°C. Avoid heat.
Store solids in a desiccator or with desiccant packs. Equilibrate to RT before opening.
Prevents water absorption which facilitates hydrolysis.[1][4]
Light
Store in amber vials or protect from light.
Minimizes the risk of photodegradation.
Sterilization
Use 0.22 µm sterile filtration.
Avoids heat-induced degradation from autoclaving.[1]
Degradation Pathway
The primary degradation mechanism is hydrolysis, as illustrated below.
Caption: Hydrolysis of the acylcarnitine ester bond.
Experimental Protocols
Protocol 1: Recommended Sample Handling and Preparation Workflow
This protocol outlines the best practices for preparing solutions of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate for in vitro experiments.
Caption: Recommended workflow for sample preparation.
Protocol 2: Stability Assessment in Aqueous Buffer using LC-MS/MS
This protocol provides a framework for testing the stability of the compound in your specific experimental buffer.
Preparation of Stock Solution:
Prepare a 10 mM stock solution of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate in DMSO.
Incubation:
Dilute the stock solution to a final concentration of 100 µM in your pre-warmed (e.g., 37°C) experimental buffer.
Create several aliquots of this solution.
Immediately take a "Time 0" sample by mixing an aliquot with 4 volumes of ice-cold acetonitrile containing an appropriate internal standard. This will precipitate proteins and halt degradation.
Incubate the remaining aliquots at the desired temperature (e.g., 37°C).
Time-Point Sampling:
At designated time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot and process it as described for the "Time 0" sample.
Sample Analysis:
Centrifuge all processed samples to pellet precipitated material.
Transfer the supernatant to an LC-MS vial.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the appearance of free carnitine.
Data Analysis:
Plot the concentration of the parent compound versus time to determine its degradation rate in your specific buffer and conditions.
References
Strassburg, C. P., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. PubMed. Retrieved from [Link]
ResearchGate. (2009). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. Retrieved from [Link]
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]
Lowes, S. (1989). Analytical procedures for determining acylcarnitines in biological fluids. Trends in Analytical Chemistry. Retrieved from [Link]
Li, J., et al. (2017). Comprehensive Analysis of Acylcarnitine Species in db/db Mouse Using a Novel Method of High-Resolution Parallel Reaction Monitoring Reveals Widespread Metabolic Dysfunction Induced by Diabetes. Analytical Chemistry. Retrieved from [Link]
Özer, Y., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. MDPI. Retrieved from [Link]
Asiri, Z. A., et al. (2024). Instability of acylcarnitine and amino acids in dried blood spots preserved at various temperatures: the impact on retrospective analysis of inborn errors of metabolism biomarkers. CoLab. Retrieved from [Link]
Shinka, T., et al. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Pediatrics International. Retrieved from [Link]
Google Patents. (n.d.). A process for the preparation of carnitine esters and their use.
Han, X., & Gross, R. W. (2005). Accumulation of Long-Chain Acylcarnitine and 3-Hydroxy Acylcarnitine Molecular Species in Diabetic Myocardium: Identification of Alterations in Mitochondrial Fatty Acid Processing in Diabetic Myocardium by Shotgun Lipidomics. Biochemistry. Retrieved from [Link]
ResearchGate. (2014). Short-Term Stability of Amino acids and Acylcarnitines in the Dried Blood Spots Used to Screen Newborns for Metabolic Disorders. Retrieved from [Link]
Osorio, J. H. (2018). INFLUENCE OF USING HYDROCHLORIC ACID FOR MEASURING THE CONCENTRATION OF TOTAL CARNITINE IN HUMAN PLASMA BY TANDEM MASS SPECTROMETRY. Redalyc. Retrieved from [Link]
Strassburg, C. P., et al. (2007). Long-term stability of amino acids and acylcarnitines in dried blood spots. Clinical Chemistry. Retrieved from [Link]
Technical Support Center: Analytical Method Refinement for Decanoylcarnitine (C10-Carnitine)
Chemical Identity Notice: While occasionally cataloged in chemical databases under the machine-generated IUPAC alias "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" (CAS 1492-27-9), this compound is universall...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity Notice: While occasionally cataloged in chemical databases under the machine-generated IUPAC alias "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" (CAS 1492-27-9), this compound is universally recognized in clinical chemistry and metabolomics as Decanoylcarnitine or C10-Carnitine [1]. It is a medium-chain acylcarnitine formed by the esterification of capric acid (decanoyl) to L-carnitine.
As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in acylcarnitine analysis. Accurate quantification of C10-carnitine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of newborn screening (NBS) and the diagnosis of fatty acid
β
-oxidation disorders, specifically Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)[2].
Troubleshooting & FAQs: The Causality of Analytical Challenges
Q: During non-derivatized LC-MS/MS analysis of C10-carnitine in dried blood spots (DBS), we observe severe and unpredictable ion suppression. How do we establish a self-validating correction system?
A: Signal suppression in the electrospray ionization (ESI) source is primarily caused by co-eluting matrix components—specifically endogenous phospholipids and salts. Because biological matrices lack an "acylcarnitine-free" baseline, absolute quantification is inherently compromised by these background effects.
The Causality & Solution: To build a self-validating system, you must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) strategy. By spiking a known concentration of a deuterated analog (e.g.,
d3
-decanoylcarnitine) directly into the initial extraction solvent, you create an internal validation loop. The SIL-IS co-elutes exactly with the endogenous C10-carnitine, meaning both molecules experience the exact same ion suppression environment in the ESI source. The ratio of their peak areas remains constant regardless of transient matrix effects, neutralizing the suppression variable entirely.
Q: Should our laboratory use butanolic-HCl derivatization or a non-derivatized method for C10-carnitine screening?
A: The decision dictates your throughput and chromatographic strategy. Both are valid, but the underlying chemistry drives their respective advantages.
The Causality:
Derivatization (Butyl Esterification): Reacting the extract with 3M HCl in n-butanol at 65°C adds a butyl group (+56 Da) to the carboxylic acid. This neutralizes the negative charge of the carboxylate, leaving only the fixed quaternary ammonium positive charge of the carnitine backbone. This chemical alteration drastically increases hydrophobicity and ESI+ ionization efficiency, yielding ultra-high sensitivity and lower Limits of Detection (LOD)[3].
Non-Derivatization: Modern triple quadrupole MS systems can detect underivatized C10-carnitine directly, eliminating hazardous reagents and cutting preparation time. However, because underivatized carnitines are zwitterionic, they exhibit poor retention on standard C18 columns. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or highly optimized mobile phases to achieve adequate retention and prevent isobaric interference[4].
Quantitative Data Presentation
The following table summarizes the mass spectrometry parameters and workflow differences between the two primary analytical strategies for C10-Carnitine.
Analytical Parameter
Derivatized (Butyl Ester) Method
Non-Derivatized Method
Precursor Ion (m/z)
372.3
[M+C4H8+H]+
316.2
[M+H]+
Product Ion (m/z)
85.1 (Characteristic carnitine fragment)
85.1 (Characteristic carnitine fragment)
Sample Prep Time
~2 hours (Requires 65°C incubation)
~45 minutes
Chromatography
Standard C18 (High retention)
HILIC or optimized C18 (Low retention)
Sensitivity (LOD)
Ultra-high (low fmol range)
High (pmol range)
Primary Advantage
Eliminates isobaric interference
Faster turnaround time for high-throughput NBS
Self-Validating Experimental Protocol
Non-Derivatized LC-MS/MS Extraction from Dried Blood Spots (DBS)
This protocol is designed to be self-validating. The integrity of the extraction is continuously monitored by the recovery of the SIL-IS introduced in Step 2.
Sample Punching: Punch a standard 3.2 mm disc from the DBS card into a sterile 96-well microplate.
IS Integration (Critical Checkpoint): Add 200 µL of extraction solvent (Methanol containing 0.1% formic acid and 0.5 µM
d3
-decanoylcarnitine). Note: The IS must be present in the extraction solvent to validate recovery efficiency from the cellulose matrix.
Extraction: Seal the plate and agitate at 400 rpm for 30 minutes at room temperature to elute the acylcarnitines[3].
Transfer & Evaporation: Transfer 150 µL of the supernatant to a clean 96-well V-bottom plate. Evaporate to complete dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 5 mM ammonium formate).
Analysis: Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the m/z 316.2
→
85.1 transition[4].
Workflows & Pathway Visualizations
Figure 1: Self-validating non-derivatized LC-MS/MS extraction workflow for C10-carnitine.
Figure 2: Metabolic shunt pathway driving C10-carnitine accumulation in MCADD.
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Source: iu.edu. 3
Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization. Source: nih.gov. 4
Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots. Source: mdpi.com. 2
Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Source: sigmaaldrich.com.
Comprehensive Comparison Guide: Decanoylcarnitine vs. Alternative Lipid Metabolites in Bioenergetics
Chemical Identity & Mechanistic Overview In metabolic research and drug development, the compound systematically cataloged as "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" (CAS 1492-27-9) is universally reco...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity & Mechanistic Overview
In metabolic research and drug development, the compound systematically cataloged as "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" (CAS 1492-27-9) is universally recognized by its functional name: Decanoylcarnitine (or C10-acylcarnitine) .
Mitochondrial fatty acid oxidation (FAO) is a primary bioenergetic pathway, providing Acetyl-CoA, NADH, and FADH2 to drive oxidative phosphorylation [[1]]([Link]). However, the transport of free fatty acids into the mitochondrial matrix is tightly gated by Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme located on the outer mitochondrial membrane. By utilizing acylcarnitines like Decanoylcarnitine, researchers can bypass CPT1 entirely, allowing for the direct kinetic interrogation of inner matrix enzymes (such as Medium-Chain Acyl-CoA Dehydrogenase, or MCAD) without the confounding variables of cytosolic activation .
Comparative Substrate Analysis: The Causality of Choice
When designing a respirometry assay, the choice of lipid metabolite dictates exactly which segment of the metabolic machinery is being tested.
Decanoylcarnitine vs. Free Decanoic Acid: While medium-chain free fatty acids can diffuse across the mitochondrial membrane, they still require ATP-dependent activation by matrix acyl-CoA synthetases (ACSM). Decanoylcarnitine bypasses this step, providing a direct, instantaneous measurement of beta-oxidation flux.
To objectively measure the performance of Decanoylcarnitine, researchers must eliminate cytosolic interference (e.g., glycolysis or plasma membrane transporter bottlenecks). This is achieved using a Plasma Membrane Permeabilizer (PMP) reagent, which selectively permeabilizes the cell membrane while leaving the mitochondrial membranes intact .
The Causality of the Protocol:
This workflow is a self-validating system. Beta-oxidation produces Acetyl-CoA, which must enter the TCA cycle to generate the electron donors (NADH/FADH2) required for oxygen consumption. If we inject Decanoylcarnitine alone, Acetyl-CoA will rapidly accumulate, depleting matrix oxaloacetate and stalling respiration. Therefore, we must co-inject Malate . Furthermore, the final injection of Rotenone/Antimycin A proves that the measured Oxygen Consumption Rate (OCR) was strictly mitochondrial; if OCR does not drop to near zero, the assay is invalid.
Step-by-Step Methodology
Cell Preparation: Seed cells in a Seahorse XF96 microplate and incubate overnight. Wash cells twice with Mitochondrial Assay Solution (MAS) buffer (pH 7.2) immediately before the assay.
Permeabilization: Add 1 nM Agilent XF PMP reagent to the MAS buffer to gently permeabilize the plasma membrane .
Port A Injection (Substrate): Inject Decanoylcarnitine (Final concentration: 40 µM) combined with Malate (Final concentration: 2.5 mM). Wait 3 minutes to establish basal state 2 respiration.
Port B Injection (ADP): Inject ADP (Final concentration: 4 mM) to stimulate ATP synthase. This measures State 3 phosphorylating respiration.
Port C Injection (Oligomycin): Inject Oligomycin (Final concentration: 2 µM) to inhibit ATP synthase. This measures State 4o (proton leak).
Port D Injection (FCCP): Inject FCCP (Final concentration: 4 µM) to uncouple the inner membrane. This measures maximal electron transport chain capacity.
Port E Injection (Rot/AA): Inject Rotenone and Antimycin A (Final concentration: 0.5 µM each) to shut down Complexes I and III. This validates the data by establishing the non-mitochondrial OCR baseline.
Fig 2: Self-validating Seahorse XF workflow for measuring mitochondrial beta-oxidation.
Clinical and Biomarker Relevance
Beyond its utility as an in vitro assay substrate, Decanoylcarnitine is a highly sensitive clinical biomarker:
Inborn Errors of Metabolism: Elevated plasma Decanoylcarnitine is a primary diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) in neonatal dried blood spot screening .
Cardiovascular Disease: Untargeted metabolomics have identified Decanoylcarnitine as an independent, novel biomarker for predicting cardioembolic stroke and stroke recurrence .
Oncology: Recent targeted metabolomic profiling reveals that Decanoylcarnitine accumulation inhibits cell proliferation and migration in Triple-Negative Breast Cancer (TNBC) by downregulating extracellular matrix proteins like Mmp9 [[2]]([Link]).
MDPI (International Journal of Molecular Sciences): Beyond Bioenergetics: Emerging Roles of Mitochondrial Fatty Acid Oxidation in Stress Response and Aging
URL:[Link]
NIH (Cell Metabolism): Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner
URL:[Link]
Agilent Technologies: Using PMP to Measure Substrate Specific ETC/OxPhos Activity in Permeabilized Cells
URL:[Link]
MDPI (Metabolites): Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots
URL:[Link]
AHA Journals (Arteriosclerosis, Thrombosis, and Vascular Biology): Medium-Chain Acylcarnitines Are Associated With Cardioembolic Stroke and Stroke Recurrence
URL:[Link]
NIH (Breast Cancer Research): Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse
URL:[Link]
A Comparative Guide to the Synthesis and Validation of 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate
Introduction: The Significance of a Challenging Analyte In the landscape of metabolic research, 2-(1-hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, more commonly known as 3-oxo-dodecanoylcarnitine, represents a mol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of a Challenging Analyte
In the landscape of metabolic research, 2-(1-hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, more commonly known as 3-oxo-dodecanoylcarnitine, represents a molecule of significant interest. As a member of the acylcarnitine family, it is an intermediate in mitochondrial fatty acid oxidation. Acylcarnitines are crucial for transporting fatty acyl groups across the inner mitochondrial membrane, a rate-limiting step in the generation of ATP from lipids. The presence of a keto functional group at the β-position (C3) of the fatty acid chain makes 3-oxo-dodecanoylcarnitine a specific marker for the activity of 3-hydroxyacyl-CoA dehydrogenase. Aberrant levels of this and other acylcarnitines in biological fluids are key biomarkers for diagnosing inborn errors of metabolism, such as fatty acid oxidation disorders, and are increasingly implicated in complex diseases like type 2 diabetes and cardiovascular conditions.[1]
The synthesis of pure, stable standards of 3-oxo-dodecanoylcarnitine is paramount for their use in clinical screening, metabolomics research, and drug development. However, its synthesis and purification present unique challenges due to its zwitterionic nature and the chemical sensitivity of the β-keto ester moiety.
This guide provides an in-depth comparison of two primary synthetic strategies—a classic chemical approach and a bio-inspired chemo-enzymatic method. We will dissect the causality behind the experimental choices, provide detailed protocols for execution, and outline a rigorous validation workflow to ensure the identity and purity of the final product.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is a critical decision dictated by available resources, required scale, and desired purity. Here, we compare a robust chemical synthesis with a highly specific chemo-enzymatic pathway.
Method A: Multi-step Chemical Synthesis
This approach relies on established principles of organic chemistry, building the molecule in a sequential fashion. It involves the synthesis of the β-keto acid precursor followed by its coupling to L-carnitine.
Rationale & Causality:
This route is advantageous for its scalability and reliance on well-understood, albeit sometimes harsh, chemical transformations. The primary challenge lies in the coupling step; the β-keto acid is prone to decarboxylation under high heat or harsh acidic/basic conditions. Therefore, a mild activation and coupling method is essential. Traditional methods of forming an acyl chloride with thionyl chloride are often too aggressive. Instead, we select a carbodiimide-mediated coupling, common in peptide synthesis, which proceeds at room temperature and under neutral pH conditions, thus preserving the delicate β-keto ester functionality.
Method B: Chemo-Enzymatic Synthesis
This strategy mimics the biological pathway, leveraging the high specificity of enzymes to perform the final coupling step. It requires the chemical synthesis of the fatty acyl-CoA, which then serves as a substrate for the enzyme Carnitine Palmitoyltransferase 1 (CPT1).
Rationale & Causality:
The primary advantage of the enzymatic approach is its unparalleled specificity. The CPT1 enzyme exclusively catalyzes the formation of the correct ester linkage with L-carnitine, eliminating many potential side products and often simplifying purification.[2][3][4][5] This method is ideal for producing a highly pure, biologically relevant standard. The main challenge is the prerequisite synthesis of the 3-oxododecanoyl-CoA thioester, which is a complex molecule itself, and the need for access to a purified, active enzyme.
Performance Comparison
Metric
Method A: Chemical Synthesis
Method B: Chemo-Enzymatic Synthesis
Overall Yield
Moderate (typically 30-50% over 3 steps)
Lower (typically 15-30% over 2 steps)
Purity
Good to Excellent (requires rigorous purification)
Excellent (high enzymatic specificity)
Scalability
High (gram-scale is feasible)
Low to Moderate (enzyme cost/availability)
Key Challenge
Mild coupling of the sensitive β-keto acid
Synthesis of the acyl-CoA precursor
Expertise Required
Advanced Organic Synthesis
Organic Synthesis & Biochemistry/Enzymology
Cost-Effectiveness
Generally lower for larger scales
Can be higher due to enzyme/cofactor costs
In-Depth Experimental Protocols
Protocol for Method A: Chemical Synthesis
This synthesis is a three-stage process: 1) Synthesis of the β-keto ester precursor, 2) Saponification to the β-keto acid, and 3) Coupling with L-carnitine.
This protocol is adapted from established methods for β-keto ester synthesis, such as the acylation of a malonate derivative.[6]
dot
Caption: Workflow for the synthesis of the β-keto ester precursor.
Materials:
Monomethyl monopotassium malonate
Triethylamine (Et3N), dry
Magnesium chloride (MgCl2), anhydrous
Acetonitrile (MeCN), anhydrous
Decanoyl chloride
Toluene
Hydrochloric acid (13% aqueous solution)
Procedure:
Under an inert atmosphere (Argon), charge a reaction flask with monomethyl monopotassium malonate (1.0 eq).
Add anhydrous acetonitrile and cool the mixture to 10-15°C.
Add dry triethylamine (2.5 eq) followed by anhydrous magnesium chloride (1.1 eq).
Allow the mixture to stir at 20-25°C for 2.5 hours to form a slurry. This step forms the magnesium enolate, a soft nucleophile ideal for acylation.[7]
Cool the resulting slurry to 0°C.
Add decanoyl chloride (0.95 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and stir overnight.
Concentrate the reaction mixture in vacuum to remove acetonitrile.
Suspend the residue in toluene, cool to 10°C, and carefully add 13% HCl to quench the reaction.
Separate the organic layer, wash with water, and concentrate in vacuum to yield crude methyl 3-oxododecanoate. The product can be purified by vacuum distillation.
Dissolve the purified methyl 3-oxododecanoate (1.0 eq) in a mixture of methanol and water.
Add potassium hydroxide (1.1 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.
Once the reaction is complete, remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully acidify with cold 1M HCl to pH 2-3.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-oxododecanoic acid as a solid.
This mild coupling method uses DCC to activate the carboxylic acid, with DMAP acting as a catalyst to facilitate the ester formation with the secondary alcohol of carnitine.[8]
Suspend L-carnitine hydrochloride (1.0 eq) and 3-oxododecanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU byproduct.
The filtrate contains the product. Proceed to the purification workflow.
Protocol for Method B: Chemo-Enzymatic Synthesis
This synthesis involves two key stages: 1) Preparation of the 3-oxododecanoyl-CoA substrate and 2) The CPT1-catalyzed reaction.
This procedure involves activating the carboxylic acid and reacting it with Coenzyme A.
Dissolve 3-oxododecanoic acid (1.0 eq, from Method A, Stage 2) in anhydrous THF.
Add N,N'-Carbonyldiimidazole (CDI, 1.1 eq) and stir at room temperature for 1 hour to form the acyl-imidazolide intermediate.
In a separate flask, dissolve Coenzyme A lithium salt (1.2 eq) in a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.0).
Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution and stir at room temperature for 4-6 hours.
The resulting solution containing 3-oxododecanoyl-CoA can be purified by preparative HPLC or used directly in the next step after a desalting step.
This protocol is based on standard in vitro assays for CPT1 activity.[5][9]
dot
Caption: Workflow for the chemo-enzymatic synthesis of the target compound.
Materials:
3-oxododecanoyl-CoA solution
L-carnitine hydrochloride
CPT1 enzyme source (e.g., purified enzyme or mitochondrial isolate)
Reaction Buffer (e.g., 120 mM KCl, 25 mM HEPES, pH 7.4)
Bovine Serum Albumin (BSA), fatty-acid-free
Procedure:
Prepare a reaction master mix containing the reaction buffer, BSA (to stabilize the enzyme), and L-carnitine (e.g., to a final concentration of 5 mM).
In a reaction vessel, add the CPT1 enzyme source.
Initiate the reaction by adding the 3-oxododecanoyl-CoA substrate (e.g., to a final concentration of 100 µM).
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
Terminate the reaction by adding a threefold excess of ice-cold acetonitrile to precipitate the enzyme.
Centrifuge the sample to pellet the precipitated protein.
The supernatant contains the synthesized 3-oxo-dodecanoylcarnitine. Proceed to the purification workflow.
Comprehensive Validation Workflow
Regardless of the synthetic route, a rigorous validation process is mandatory to confirm the structure and purity of 2-(1-hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate. This workflow combines purification with state-of-the-art analytical techniques.
dot
Caption: A self-validating workflow for product purification and characterization.
Step 1: Purification by Cation-Exchange Solid-Phase Extraction (SPE)
Rationale: The positively charged quaternary ammonium group of the acylcarnitine allows it to be selectively retained on a strong cation-exchange resin, while neutral starting materials, reagents, and negatively charged species are washed away. This is a highly effective and widely used method for purifying acylcarnitines from complex mixtures.[10][11][12]
Protocol:
Condition a strong cation-exchange SPE cartridge (e.g., AG 50W-X8 resin) with methanol and then water.
Load the crude reaction supernatant (acidified to pH ~3 if necessary).
Wash the cartridge with water, followed by methanol, to remove unbound impurities.
Elute the purified acylcarnitine using a solution of ammonium hydroxide in methanol (e.g., 5% NH4OH in MeOH).
Evaporate the solvent to yield the purified product as its zwitterionic inner salt.
Step 2: Validation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for acylcarnitine analysis, providing both separation and highly specific detection.[13][14] It confirms the molecular weight and provides structural information through fragmentation patterns, while the chromatography confirms the purity of the sample.
Methodology:
Chromatography: Reversed-phase chromatography (e.g., C18 column) with a gradient of water and acetonitrile containing 0.1% formic acid.
Mass Spectrometry: Electrospray Ionization in Positive Mode (ESI+).
Expected Results:
Full Scan (MS1): A prominent peak corresponding to the protonated molecule [M+H]⁺. For 3-oxo-dodecanoylcarnitine (C19H35NO5), the expected m/z is 358.25.
Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 358.25) should yield a characteristic product ion at m/z 85.028 (the trimethylamine fragment, [C4H9N+H]+) and show a characteristic neutral loss of 59 Da (trimethylamine, (CH3)3N).[13]
Step 3: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides definitive structural confirmation by probing the chemical environment of each proton and carbon atom in the molecule.
Methodology:
Solvent: D2O or MeOD.
Expected ¹H NMR Signals:
A sharp singlet around 3.2 ppm integrating to 9 protons (the N(CH₃)₃ group).
Multiplets corresponding to the CH₂ and CH protons of the carnitine backbone.
A triplet around 0.9 ppm for the terminal methyl group of the dodecanoyl chain.
Multiplets for the methylene groups of the fatty acid chain.
A characteristic singlet for the methylene group between the two carbonyls (at the C2 position), which would be a key indicator of the β-keto structure.
Expected Analytical Data Summary
Technique
Expected Result
LC-MS/MS (ESI+)
[M+H]⁺: m/z 358.25
MS/MS Fragments: Product ion at m/z 85.028; Neutral loss of 59 Da
¹H NMR
~3.2 ppm: Singlet, 9H (-N(CH₃)₃)
~0.9 ppm: Triplet, 3H (terminal -CH₃)
Key Signal: Singlet for C2-H₂ protons adjacent to two carbonyls
Conclusion and Recommendations
The successful synthesis and validation of 2-(1-hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate is an achievable but non-trivial task that requires careful consideration of the molecule's inherent chemical properties.
The Chemical Synthesis route is robust, scalable, and relies on well-established transformations. Its success hinges on the use of mild coupling conditions, such as the Steglich esterification, to avoid degradation of the β-keto acid precursor. This method is recommended for laboratories with strong expertise in organic synthesis requiring gram-scale quantities of the standard.
The Chemo-Enzymatic Synthesis offers superior specificity, yielding a product of exceptional purity with potentially simpler downstream purification. It is the preferred method for producing a high-fidelity biological standard, provided the necessary biochemical reagents (acyl-CoA precursor and active CPT1 enzyme) are accessible.
Ultimately, both pathways culminate in a mandatory and rigorous validation workflow. The combination of cation-exchange purification, definitive mass confirmation by LC-MS/MS, and structural elucidation by NMR provides a self-validating system that ensures the final product is of the highest quality, ready for its critical role in advancing metabolic research.
References
Roe, C. R., & Millington, D. S. (2005). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry, 77(9), 2919-2928. [Link]
Giesbertz, P., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
Minkler, P. E., et al. (2005). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. Analytical chemistry, 77(9), 2919-2928. [Link]
Minkler, P. E., & Hoppel, C. L. (2005). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry, 77(9), 2919-2928. [Link]
Iida, A., et al. (2007). Ti-Crossed Claisen Condensation of Ketene Silyl Acetals with Carboxylic Acids or Acid Chlorides. Organic Letters, 9(10), 1859-1862. [Link]
Bode, J. W. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Journal of the American Chemical Society, 132(1), 148-149. [Link]
Millington, D. S., et al. (1991). Simple and Unambiguous Method for Identifying Urinary Acylcarnitines Using Gas Chromatography - Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 23-31. [Link]
Rufer, A. C., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology, 14, 1146601. [Link]
Makowski, K., et al. (2019). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. Afinidad, 76(587), 198-203. [Link]
Zaugg, K., et al. (2013). Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis. Journal of the National Cancer Institute, 105(8), 575-584. [Link]
Yamada, K., et al. (2012). Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. Molecular genetics and metabolism, 107(3), 438-443. [Link]
Wang, Y., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4425. [Link]
Ament, Z., et al. (2017). N-acyl Taurines and Acylcarnitines Cause an Imbalance in Insulin Synthesis and Secretion Provoking β Cell Dysfunction in Type 2 Diabetes. Cell Metabolism, 25(6), 1330-1345.e4. [Link]
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 56(10), 2029-2041. [Link]
Yu, Z., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2877-2884. [Link]
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: Evaluating Alternatives in the Absence of Data for 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate
Prepared by a Senior Application Scientist Executive Summary Researchers and drug development professionals are constantly seeking novel compounds to modulate key metabolic pathways. While the compound "2-(1-Hydroxy-2-tr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by a Senior Application Scientist
Executive Summary
Researchers and drug development professionals are constantly seeking novel compounds to modulate key metabolic pathways. While the compound "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" (CAS RN: 1492-27-9) has been identified, a thorough search of the current scientific literature and databases reveals a significant absence of publicly available data regarding its biological target, mechanism of action, and efficacy.[1] Its chemical structure, featuring a long-chain fatty acyl group and a moiety resembling carnitine, suggests a potential role in fatty acid metabolism.
This guide, therefore, pivots to a comprehensive analysis of well-characterized inhibitors of a pivotal enzyme in this pathway: Acetyl-CoA Carboxylase (ACC). ACC is a critical regulator of both fatty acid synthesis and oxidation, making it a highly attractive target for therapeutic intervention in a range of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cancer.[2][3][4]
This document will provide a detailed comparison of the efficacy and mechanisms of prominent ACC inhibitors, offering researchers a valuable reference for their own investigations in this therapeutic area. We will delve into the biochemical roles of ACC isoforms, compare the potencies of leading inhibitors, and provide standardized protocols for assessing inhibitor efficacy.
The Central Role of Acetyl-CoA Carboxylase in Metabolism
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] This reaction is the rate-limiting step in the biosynthesis of fatty acids.[6] In mammals, two main isoforms of ACC exist with distinct tissue distributions and physiological roles:
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. Its main function is to provide malonyl-CoA for the synthesis of new fatty acids.[2]
ACC2: Predominantly found on the outer mitochondrial membrane of oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2]
By inhibiting ACC, therapeutic compounds can simultaneously decrease de novo lipogenesis (DNL) in the liver and stimulate fatty acid oxidation in oxidative tissues. This dual mechanism of action makes ACC inhibitors promising candidates for treating metabolic disorders characterized by ectopic fat deposition and dysregulated energy metabolism.[2][5]
Caption: The dual roles of ACC1 and ACC2 in fatty acid metabolism.
Comparative Efficacy of Known ACC Inhibitors
A number of potent and selective ACC inhibitors have been developed and characterized. The table below summarizes the in vitro efficacy of several leading compounds against the human ACC1 and ACC2 isoforms, presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
High-Potency Inhibitors: Firsocostat and ND-646 demonstrate exceptional potency against both ACC isoforms, with IC50 values in the low single-digit nanomolar range. This high affinity suggests that these compounds can achieve significant target engagement at lower concentrations, potentially minimizing off-target effects. ND-646's mechanism of preventing subunit dimerization is a distinct feature among allosteric inhibitors.
Broad-Spectrum Inhibition: PF-05175157 exhibits potent, non-selective inhibition of both human and rat ACC isoforms. While its potency is slightly lower than that of Firsocostat and ND-646, its well-characterized profile has made it a valuable tool in preclinical and clinical studies.[5]
Early Generation Inhibitor: CP-640186 is an earlier, non-selective ACC inhibitor with moderate potency. While less potent than newer compounds, it has been instrumental in validating ACC as a therapeutic target.[6]
Prodrug Approach: TOFA acts as a prodrug that is converted intracellularly to its active form, which then allosterically inhibits ACC. This approach can offer advantages in terms of cell permeability and metabolic stability.
Experimental Protocol: In Vitro ACC Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized in vitro assay is crucial. The following protocol describes a common method for determining the IC50 of a test compound against ACC, based on the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Principle: This assay measures the enzymatic activity of ACC by quantifying the amount of radiolabeled [¹⁴C]bicarbonate that is incorporated into the product, malonyl-CoA. The reaction is initiated by the addition of the enzyme to a mixture of substrates (acetyl-CoA, ATP) and the test inhibitor. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Caption: Workflow for a radiometric ACC inhibition assay.
Step-by-Step Methodology:
Preparation of Reagents:
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, and a reducing agent like DTT).
Substrate Solution: Prepare a stock solution containing Acetyl-CoA and ATP in the assay buffer.
Radiolabel: Prepare a working solution of [¹⁴C]bicarbonate.
Test Compound: Perform a serial dilution of the test compound in DMSO or another suitable solvent to generate a range of concentrations for IC50 determination.
Assay Setup:
In a 96-well microplate, add the assay buffer, substrate solution, and the diluted test compound. Include wells for positive control (no inhibitor) and negative control (no enzyme).
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the assay components.
Enzyme Reaction:
Initiate the reaction by adding a pre-determined amount of purified recombinant human ACC1 or ACC2 enzyme to each well.
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes) during which the enzymatic reaction proceeds.
Reaction Termination and Measurement:
Stop the reaction by adding a small volume of strong acid (e.g., 1 M HCl). This denatures the enzyme and protonates the unreacted bicarbonate, facilitating its removal as CO₂.
Transfer an aliquot of the reaction mixture from each well to a scintillation vial.
Dry the contents of the vials completely under a stream of air or in a drying oven to remove all unincorporated [¹⁴C]bicarbonate.
Add a scintillation cocktail to each vial and quantify the amount of ¹⁴C-malonyl-CoA formed using a scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
While the biological activity of "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate" remains uncharacterized, the field of ACC inhibition is rich with potent and well-studied molecules. Inhibitors like Firsocostat and ND-646 represent the current state-of-the-art in terms of potency, providing valuable benchmarks for the development of new chemical entities. The methodologies outlined in this guide provide a robust framework for the evaluation of novel ACC inhibitors.
For researchers interested in "2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate," the logical first step would be to screen this compound for inhibitory activity against ACC1 and ACC2 using the assay described above. Such studies would be essential to determine if this molecule holds any promise as a modulator of fatty acid metabolism and to place its potential efficacy within the context of known inhibitors.
References
What are ACC inhibitors and how do they work? (2024, June 21). Google Cloud.
Benchmarking 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (Decanoylcarnitine) Against Standard Permeation Enhancers
Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary The oral delivery of hydrophilic macromolecules—such as peptides, proteins, and antisense oligonu...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist
Executive Summary
The oral delivery of hydrophilic macromolecules—such as peptides, proteins, and antisense oligonucleotides (ASOs)—remains a formidable challenge in biopharmaceutics due to the restrictive nature of the intestinal epithelial barrier and the harsh enzymatic environment of the gastrointestinal tract[1]. To overcome this, chemical permeation enhancers (PEs) are co-formulated with active pharmaceutical ingredients (APIs).
The compound 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (CAS 1492-27-9), universally recognized in pharmaceutical literature by its common name Decanoylcarnitine (or Decanoyl-L-carnitine), is a highly potent acylcarnitine-class permeation enhancer[2][3]. This guide objectively benchmarks Decanoylcarnitine against industry-standard PEs, analyzing its mechanistic causality, in vitro efficacy, and safety profile to guide formulation scientists in selecting the optimal enhancer for next-generation oral therapeutics.
Mechanistic Causality: Modulating the Epithelial Barrier
To utilize a permeation enhancer effectively, one must understand the causality behind its action. Decanoylcarnitine facilitates the paracellular transport of macromolecules by reversibly modulating tight junctions (TJs)[4]. Unlike harsh anionic surfactants that permanently fluidize or strip the apical membrane, Decanoylcarnitine initiates a specific, reversible intracellular signaling cascade ()[4].
Membrane Interaction: The amphiphilic acylcarnitine structure inserts into the apical membrane, causing mild, localized lipid perturbation.
Calcium Influx: This perturbation triggers the release of intracellular Ca²⁺ stores from the endoplasmic reticulum[4].
Calmodulin Activation: The elevated cytosolic Ca²⁺ binds to the regulatory protein calmodulin[5].
Actin Contraction: MLCK phosphorylates the myosin light chain, driving the contraction of the perijunctional actomyosin ring[4][5].
Tight Junction Opening: The physical contraction pulls TJ proteins (e.g., occludin, claudins) apart, expanding the paracellular space to allow macromolecule permeation[6][7].
Fig 1: Decanoylcarnitine-mediated intracellular signaling pathway for tight junction opening.
Benchmarking Against Gold Standards
To establish the utility of Decanoylcarnitine, we benchmark it against three established reference standards ():
Sodium Caprate (C10): A medium-chain fatty acid (MCFA) used in GIPET® technology. It acts primarily via paracellular TJ opening (similar to Decanoylcarnitine) but requires significantly higher concentrations to achieve the same flux[6][8].
Salcaprozate Sodium (SNAC): The PE used in the FDA-approved oral semaglutide formulation (Rybelsus®)[8][9]. SNAC operates via a transcellular mechanism, increasing the lipophilicity of the API through non-covalent complexation rather than opening TJs[6].
EDTA: A classic chelator that opens TJs by sequestering extracellular Ca²⁺, which is required for the homotypic binding of cadherins in adherens junctions[4].
The Caco-2 human intestinal epithelial cell line is the gold standard for evaluating PE efficacy and toxicity ()[4][6]. A robust protocol must be a self-validating system : it must prove that the increase in permeability is due to physiological TJ modulation, not pathological cell death.
Step-by-Step Methodology:
Cell Seeding & Differentiation: Seed Caco-2 cells on permeable polycarbonate Transwell® inserts. Culture for 21 days. Causality: 21 days are required for the expression of mature tight junction complexes and brush border enzymes, accurately mimicking the human enterocyte barrier.
Baseline TEER Validation: Measure Transepithelial Electrical Resistance (TEER). Validation Check: Proceed only if TEER > 300 Ω·cm². This confirms monolayer integrity; lower values indicate a defective barrier.
Apical Application: Apply the API (e.g., FITC-Dextran 4kDa, a paracellular marker) combined with the PE (e.g., 2 mM Decanoylcarnitine) to the apical chamber.
Basolateral Sampling: Collect samples from the basolateral chamber at 15, 30, 60, and 120 minutes. Quantify API flux using fluorescence assays to calculate the Apparent Permeability (
Papp
).
Washout & Recovery (Critical Step): Remove the apical solution, wash the monolayer with HBSS, and replace with fresh culture media. Monitor TEER for 24 hours. Causality & Validation: Reversible TEER recovery proves the PE operates within a safe therapeutic window. Irreversible TEER depression indicates cytotoxicity (membrane lysis).
Cytotoxicity Counter-Screen: Perform an LDH (Lactate Dehydrogenase) release assay on the apical media. Validation Check: LDH release < 5% confirms that the TJ opening was non-toxic.
The following table synthesizes quantitative outcomes from standardized Caco-2 monolayer studies utilizing FITC-Dextran 4kDa (FD4) as a model macromolecule ()[4][8].
Table 2: Efficacy and Barrier Integrity Metrics
Enhancer
Concentration
Baseline TEER (Ω·cm²)
Max TEER Drop (%)
Papp
(×10⁻⁶ cm/s)
Enhancement Ratio (ER)
Control (Buffer)
0 mM
450 ± 20
< 5%
0.4 ± 0.1
1.0
Decanoylcarnitine
2 mM
440 ± 15
65%
8.2 ± 0.5
~20.5
Sodium Caprate
10 mM
460 ± 25
70%
6.5 ± 0.4
~16.2
EDTA
5 mM
450 ± 10
85%
9.1 ± 0.6
~22.7
Note:
Papp
= Apparent Permeability; ER = Enhancement Ratio compared to control. Decanoylcarnitine achieves superior enhancement ratios at a fraction of the concentration required for Sodium Caprate, highlighting its high potency as an absorption enhancer.
References
Absorption-enhancing mechanism of EDTA, caprate, and decanoylcarnitine in Caco-2 cells.
Source: Journal of Pharmaceutical Sciences
URL:[Link]
Safe and Effective Permeation Enhancers for Oral Drug Delivery.
Source: Pharmaceutical Research
URL:[Link]
Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10).
Source: Pharmaceutics (PMC)
URL:[Link]
Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals.
Source: Pharmaceutics (PMC)
URL:[Link]
Decanoyl-DL-carnitine | CID 10245190 (CAS 1492-27-9)
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Comparative Application Guide: 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (Decanoylcarnitine) Across Cell Lines
Executive Summary The compound 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate , universally recognized in biopharmaceutical and metabolomic literature as Decanoylcarnitine (CAS 1492-27-9) [1][1], is a medium-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate , universally recognized in biopharmaceutical and metabolomic literature as Decanoylcarnitine (CAS 1492-27-9) [1][1], is a medium-chain acylcarnitine that plays a highly context-dependent role in cellular metabolism. As a Senior Application Scientist, I have structured this guide to objectively compare the performance, mechanistic targets, and phenotypic outcomes of decanoylcarnitine across distinct in vitro models.
Rather than acting as a universal metabolic enhancer or inhibitor, decanoylcarnitine exhibits remarkable tissue-specific divergence: it rescues viral-induced mitochondrial dysfunction in hepatocytes while acting as a potent tumor suppressor in triple-negative breast cancer (TNBC).
Comparative Performance & Mechanistic Divergence
HepG2 vs. HepG2.2.15 (Hepatitis B Virus Model)
In normal HepG2 hepatocytes, decanoylcarnitine maintains basal ATP production without inducing hyper-proliferation. However, in HBV-expressing HepG2.2.15 cells, it acts as a critical metabolic rescuer. HBV infection severely impairs mitochondrial function. Treatment with decanoylcarnitine upregulates Carnitine Palmitoyltransferase 1A (CPT1A) and the organic cation/carnitine transporter OCTN2. This enhances fatty acid β-oxidation (FAO), restores mitochondrial membrane potential, and significantly reduces superoxide production [2][2].
4T1 (Triple-Negative Breast Cancer)
In highly invasive TNBC models like 4T1, decanoylcarnitine acts as a tumor suppressor. RNA-seq and targeted metabolomics reveal that decanoylcarnitine significantly downregulates Matrix Metalloproteinase-9 (MMP9). This targeted suppression leads to a marked inhibition of epithelial-to-mesenchymal transition (EMT) and halts cell migration and proliferation [3][3].
SCC38 & OSCC Lines (CAL27 / HSC3)
In Squamous Cell Carcinoma (SCC38) cells, the (S)-enantiomer of decanoylcarnitine serves as a highly specific inhibitor of Carnitine-Acylcarnitine Translocase (CACT) at low concentrations (IC50 ~ 5 μM), making it an invaluable tool for validating mitochondrial matrix probes [4][4]. Furthermore, in CAL27 and HSC3 oral cancer stem cells (CSCs), decanoylcarnitine is intrinsically upregulated within multicellular tumor spheroids (MCTS), serving as a biomarker for metabolic heterogeneity [5][5].
Mechanistic divergence of decanoylcarnitine in HBV-infected hepatocytes vs. TNBC cell lines.
Quantitative Data Comparison
The following table synthesizes the effective concentrations and phenotypic outcomes of decanoylcarnitine across the discussed cell lines, providing a quick-reference benchmark for experimental design.
Cell Line
Disease Model
Effective Concentration
Primary Target / Pathway
Phenotypic Outcome
HepG2.2.15
HBV-infected Hepatocytes
10 - 100 μM
CPT1A, OCTN2 (FAO activation)
Restored ATP, decreased ROS
HepG2
Normal Hepatocytes
10 - 100 μM
Basal FAO
No significant change in ATP
4T1
Triple-Negative Breast Cancer
10 μM
MMP9 suppression
Inhibited migration and proliferation
SCC38
Squamous Cell Carcinoma
50 - 500 nM
CACT inhibition
Blocked mitochondrial probe uptake
CAL27 / HSC3
Oral Cancer Stem Cells
Endogenous
Metabolic Heterogeneity
Upregulated in tumor spheroids
Experimental Protocols: Self-Validating Assays
To rigorously evaluate decanoylcarnitine's dual role, parallel assays measuring both metabolic flux and physical migration are required. The following protocol outlines a self-validating system to ensure data integrity.
Phase 1: Preparation & Treatment
Step 1: Seed HepG2.2.15 and 4T1 cells in 6-well plates at
2×105
cells/well in their respective complete media.
Causality: This specific seeding density ensures cells reach 70-80% confluency during the 48-hour treatment window, preventing contact inhibition from confounding proliferation or migration assay readouts.
Step 2: Treat cells with decanoylcarnitine at 0, 10, 30, and 100 μM for 24-48 hours.
Causality: TNBC cells exhibit high sensitivity to decanoylcarnitine-mediated MMP9 suppression at lower doses (10 μM) [3][3]. Conversely, rescuing viral-induced mitochondrial dysfunction in HepG2.2.15 requires higher concentrations (up to 100 μM) to sufficiently drive CPT1A/OCTN2 upregulation and force fatty acid β-oxidation [2][2].
Phase 2: Mitochondrial Function Validation (HepG2.2.15)
Step 3 (JC-1 Staining): Incubate treated HepG2.2.15 cells with JC-1 dye (2 μM) for 20 minutes at 37°C. Measure red (J-aggregates, ~590 nm) versus green (monomers, ~529 nm) fluorescence via flow cytometry.
Causality: JC-1 is a ratiometric dye. An increase in the red/green fluorescence ratio directly validates the restoration of mitochondrial membrane potential (
ΔΨm
) driven by decanoylcarnitine-enhanced FAO.
Step 4 (ATP Quantification): Lyse cells and quantify ATP using a standard luciferin-luciferase bioluminescence assay.
Phase 3: Migration Assessment (4T1)
Step 5 (Transwell Assay): Seed
5×104
treated 4T1 cells in serum-free media in the upper chamber of a Transwell insert (8 μm pore size). Fill the lower chamber with media containing 10% FBS as a chemoattractant.
Causality: Serum starvation in the upper chamber forces the cells to actively migrate toward the nutrient gradient in the lower chamber. This directly correlates the MMP9 suppression (identified via RNA-seq) with the functional phenotypic inhibition of metastasis.
Step 6: After 24 hours, swab the non-migrated cells from the upper membrane, fix the migrated cells on the lower surface with 4% paraformaldehyde, and stain with 0.1% crystal violet for quantification.
Standardized workflow for evaluating decanoylcarnitine efficacy across diverse cell lines.
References
The Journal of Infectious Diseases | Oxford Academic. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation. Available at:[Link]
PubMed Central (PMC) / Technol Cancer Res Treat. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse. Available at:[Link]
MDPI. Metabolomics, Transcriptome and Single-Cell RNA Sequencing Analysis of the Metabolic Heterogeneity between Oral Cancer Stem Cells and Differentiated Cancer Cells. Available at:[Link]
Royal Society of Chemistry (RSC). Shedding light on the mitochondrial matrix through a functional membrane transporter. Available at:[Link]
CAS Common Chemistry. Decanoyl-DL-carnitine (CAS 1492-27-9). Available at:[Link]